2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione
Description
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Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWRGOSBPDZVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558941 | |
| Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120739-60-8 | |
| Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-(6-Chloro-3-pyridylmethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Chloro-3-pyridylmethyl)phthalimide is a molecule of significant interest in synthetic and medicinal chemistry, primarily as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural framework, combining a phthalimide moiety with a 6-chloro-3-pyridylmethyl group, imparts a unique set of physicochemical characteristics that are crucial for its reactivity, formulation, and biological activity. This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of N-(6-Chloro-3-pyridylmethyl)phthalimide, supported by data from structurally related compounds and established analytical principles. While experimental data for this specific molecule is limited in publicly accessible literature, this guide offers a robust theoretical framework and practical methodologies for its empirical characterization.
Introduction: The Significance of N-(6-Chloro-3-pyridylmethyl)phthalimide
N-(6-Chloro-3-pyridylmethyl)phthalimide, also known as 2-((6-chloropyridin-3-yl)methyl)isoindoline-1,3-dione, serves as a vital building block in organic synthesis. The phthalimide group acts as a masked form of a primary amine, a common strategy in the synthesis of complex molecules to avoid unwanted side reactions. The 6-chloro-3-pyridylmethyl portion is a common feature in a class of insecticides known as neonicotinoids, which target the nicotinic acetylcholine receptors in insects.[1] The presence of a chlorine atom on the pyridine ring is known to influence the electronic properties and metabolic stability of molecules in drug discovery.[2]
This guide will delve into the structural and physicochemical aspects of N-(6-Chloro-3-pyridylmethyl)phthalimide, providing a foundational understanding for researchers working with this compound.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to predicting its chemical behavior and physical properties.
Caption: Chemical structure of N-(6-Chloro-3-pyridylmethyl)phthalimide.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | N-(6-Chloro-3-pyridylmethyl)phthalimide | - |
| Synonym | This compound | [3] |
| CAS Number | 120739-60-8 | [3] |
| Molecular Formula | C₁₄H₉ClN₂O₂ | [3] |
| Molecular Weight | 272.69 g/mol | [3] |
Physicochemical Properties: A Detailed Analysis
The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its solubility, stability, and bioavailability.
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Reported Value | Remarks and Comparative Insights |
| Melting Point | Expected to be a crystalline solid with a melting point likely in the range of 100-150 °C. | N-substituted phthalimides are generally crystalline solids.[4] For comparison, the related neonicotinoid, Acetamiprid, has a melting point of 100-102 °C. |
| Boiling Point | High, with expected decomposition before boiling under atmospheric pressure. | Phthalimide itself sublimes rather than boils at atmospheric pressure. |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like dichloromethane, chloroform, and acetone. | The phthalimide moiety is hydrophobic, while the chloropyridinyl group has some polarity. The overall molecule is expected to be sparingly soluble in aqueous media. Chloropyridines are generally soluble in alcohol and ether.[5] |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar N-substituted phthalimides and related compounds.[4] |
Causality Behind Predicted Properties
-
Melting Point: The planar and rigid structure of the phthalimide group, combined with the polar C-Cl and C=O bonds, allows for strong intermolecular interactions (dipole-dipole and van der Waals forces) in the crystal lattice. This typically results in a relatively high melting point for a molecule of its size. The exact melting point will be influenced by the crystal packing, which is difficult to predict without experimental data.
-
Solubility: The molecule possesses both hydrophobic (the benzene ring of the phthalimide) and polar (the amide carbonyls, the pyridine nitrogen, and the C-Cl bond) regions. The large nonpolar surface area of the phthalimide group is expected to dominate, leading to poor solubility in water. However, the polar functionalities will allow for some solubility in polar aprotic solvents.
Synthesis and Reactivity
N-(6-Chloro-3-pyridylmethyl)phthalimide is typically synthesized through a nucleophilic substitution reaction.
Caption: Proposed synthesis of N-(6-Chloro-3-pyridylmethyl)phthalimide.
The phthalimide anion, being a good nucleophile, displaces the chloride from the benzylic position of 3-(chloromethyl)-6-chloropyridine. This is a standard and efficient method for the N-alkylation of phthalimide.
Experimental Protocols for Physicochemical Characterization
To obtain definitive data, the following experimental protocols are recommended.
Determination of Melting Point
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, crystalline N-(6-Chloro-3-pyridylmethyl)phthalimide is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
-
Validation: The procedure should be repeated at least twice, and the results should be consistent within a narrow range (e.g., ± 0.5 °C) for a pure compound.
Solubility Assessment
Principle: Determining the solubility in various solvents is crucial for reaction setup, purification, and formulation.
Methodology (Equilibrium Shake-Flask Method):
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Procedure: An excess amount of N-(6-Chloro-3-pyridylmethyl)phthalimide is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: A calibration curve prepared with standard solutions of the compound is used to quantify the solubility.
Caption: Workflow for solubility determination.
Predicted Spectral Properties
Table 3: Predicted Spectral Data
| Technique | Expected Key Signals | Rationale |
| ¹H NMR | Aromatic protons on the phthalimide ring (multiplet, ~7.8-8.0 ppm). Protons on the pyridine ring (multiplets, ~7.4-8.5 ppm). A singlet for the methylene (-CH₂-) protons (~4.8-5.0 ppm). | The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the electronegativity of the nitrogen and chlorine atoms. |
| ¹³C NMR | Carbonyl carbons of the phthalimide (~167 ppm). Aromatic and pyridine carbons (in the range of ~120-150 ppm). Methylene carbon (~40-45 ppm). | The chemical shifts are characteristic of the respective functional groups. |
| IR Spectroscopy | Strong C=O stretching vibrations for the imide group (~1710 and 1770 cm⁻¹). C-N stretching vibrations. Aromatic C-H and C=C stretching. C-Cl stretching. | These are characteristic absorption bands for the functional groups present in the molecule. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 272, and an (M+2)⁺ peak at m/z 274 with an intensity of about one-third of the M⁺ peak, characteristic of a compound containing one chlorine atom. | The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature in mass spectrometry. |
Safety and Handling
Based on the safety data for this compound, the compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[3]
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
N-(6-Chloro-3-pyridylmethyl)phthalimide is a compound with significant potential in synthetic chemistry. While a complete, experimentally verified physicochemical profile is not yet available in the public domain, this guide provides a robust theoretical framework based on its molecular structure and data from related compounds. The outlined experimental protocols offer a clear path for researchers to empirically determine its properties, thereby enabling its effective and safe use in research and development.
References
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ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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ResearchGate. Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. [Link]
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ResearchGate. Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. [Link]
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International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SEVERAL NEW N-SUBSTITUTED PHTHALIMIDE ANALOGUES. [Link]
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PubChem. Acetamiprid. [Link]
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PubMed Central. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. [Link]
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National Center for Biotechnology Information. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. [Link]
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An In-depth Technical Guide to the Core Characterization of 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione (CAS 120739-60-8)
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the basic characterization of the chemical compound with CAS number 120739-60-8. Our focus is to deliver not just data, but a deeper understanding of the experimental rationale and the scientific context of this molecule.
Introduction and Molecular Identity
The compound identified by CAS number 120739-60-8 is chemically named 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione . This molecule is a derivative of phthalimide, a structural motif of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2][3] The structure incorporates a chloropyridine moiety, another key heterocyclic system found in numerous pharmaceuticals and agrochemicals.[4][5]
Molecular Structure and Physicochemical Properties
A fundamental aspect of characterizing any chemical entity is the precise determination of its structure and core physicochemical properties.
Table 1: Core Molecular and Physicochemical Data for CAS 120739-60-8
| Property | Value | Source |
| CAS Number | 120739-60-8 | N/A |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₄H₉ClN₂O₂ | [6] |
| Molecular Weight | 272.69 g/mol | [6] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Storage | Inert atmosphere, 2-8°C | [6] |
The planarity and hydrophobicity of the isoindoline-1,3-dione ring system are crucial features that can influence the molecule's ability to interact with biological targets.[1]
Figure 1: 2D structure of this compound.
Synthesis and Purification
Figure 2: Proposed synthetic workflow for CAS 120739-60-8.
Step-by-Step Synthetic Protocol
This protocol is a representative method for the synthesis of N-substituted phthalimides and should be optimized for this specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in glacial acetic acid.
-
Addition of Amine: To the stirred solution, add (6-chloropyridin-3-yl)methanamine (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Spectroscopic and Chromatographic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
¹H NMR Spectroscopy (Expected):
-
Aromatic Protons (Phthalimide): A multiplet in the range of δ 7.7-7.9 ppm, corresponding to the four protons on the benzene ring of the phthalimide group.
-
Aromatic Protons (Pyridine): Three distinct signals corresponding to the protons on the chloropyridine ring. The proton at position 2 is expected to be a doublet, the proton at position 4 a doublet of doublets, and the proton at position 5 a doublet.
-
Methylene Protons: A singlet around δ 4.8-5.0 ppm, integrating to two protons, corresponding to the -CH₂- group linking the two ring systems.
-
-
¹³C NMR Spectroscopy (Expected):
-
Carbonyl Carbons: Two signals in the downfield region, around δ 167-169 ppm, corresponding to the two equivalent carbonyl carbons of the imide group.
-
Aromatic Carbons (Phthalimide): Signals in the aromatic region (δ 120-135 ppm) for the carbons of the benzene ring.
-
Aromatic Carbons (Pyridine): Signals for the carbons of the chloropyridine ring, with the carbon bearing the chlorine atom being significantly shifted.
-
Methylene Carbon: A signal around δ 40-45 ppm for the -CH₂- carbon.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (272.69 for C₁₄H₉³⁵ClN₂O₂ and a smaller peak at m/z 274.69 for the ³⁷Cl isotope).
-
Key Fragments: Fragmentation may occur at the benzylic position, leading to the formation of a stable phthalimide fragment and a chloropyridinylmethyl cation.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound.
-
Methodology: A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (both containing a small amount of a modifier like trifluoroacetic acid or formic acid), would be suitable. The purity is determined by integrating the peak area of the main component relative to any impurities detected by a UV detector (typically at wavelengths such as 254 nm).
Biological and Pharmacological Context
The structural motifs present in this compound suggest potential for a range of biological activities.
-
Phthalimide Derivatives: The phthalimide scaffold is a well-known pharmacophore.[3] Derivatives of phthalimide have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][2][7][8] The immunomodulatory drugs thalidomide and its analogs, lenalidomide and pomalidomide, are prominent examples of successful drugs containing the phthalimide core.[9]
-
Chloropyridine Derivatives: The chloropyridine moiety is also a common feature in biologically active molecules.[4] It is found in various pharmaceuticals and agrochemicals and can influence the molecule's pharmacokinetic and pharmacodynamic properties.[5]
Given the combination of these two pharmacophores, it is plausible that this compound could be investigated for a variety of therapeutic applications, particularly in the areas of oncology and infectious diseases.
Safety and Handling
Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazards:
-
GHS Pictogram: Danger[6]
-
Hazard Statements:
-
Precautionary Statements:
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
The compound this compound (CAS 120739-60-8) is a molecule with significant potential for further investigation in the fields of medicinal and materials chemistry. This guide has outlined a rational synthetic approach and a comprehensive suite of analytical techniques for its basic characterization. The presence of both the phthalimide and chloropyridine moieties suggests that this compound warrants exploration for a variety of biological activities. As with any novel chemical entity, all handling and experimental procedures should be conducted with strict adherence to safety protocols.
References
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ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2021). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central. Retrieved from [Link]
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Ali, A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. NIST WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. Retrieved from [Link]
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Fhid, O., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Retrieved from [Link]
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NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectra of.... Retrieved from [Link]
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Kamal, A., et al. (2015). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PubMed Central. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2024). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research. Retrieved from [Link]
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Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. Retrieved from [Link]
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National Toxicology Program. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. NCBI. Retrieved from [Link]
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Al-Karmalawy, A. A., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
-
Fernandes, G. F. S. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. Retrieved from [Link]
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Kwiecień, H., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Phthalimides as anti-inflammatory agents: Future Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. Retrieved from [Link]
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Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica. Retrieved from [Link]
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Ghorbani-Vaghei, R., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. Retrieved from [Link]
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Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]
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Jetir.Org. (2019). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. Retrieved from [Link]
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Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Wiley Online Library. Retrieved from [Link]
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ACS Publications. (2025). Light-Mediated g‑C3N4‑Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β‑Arylethylamine with Nematicidal Activity. Retrieved from [Link]
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SpectraBase. (n.d.). 2-[(2-Methylanilino)methyl]-5-nitro-isoindoline-1,3-dione. Retrieved from [Link]
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The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of N-(6-Chloro-3-pyridylmethyl)phthalimide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(6-Chloro-3-pyridylmethyl)phthalimide, a key intermediate in the synthesis of neonicotinoid insecticides. Designed for researchers, chemists, and quality control professionals, this document outlines the theoretical basis and practical application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy for the unambiguous identification and purity assessment of this compound. The guide includes a representative synthetic pathway, detailed interpretation of expected spectral data, standardized experimental protocols, and visual workflows to ensure scientific rigor and reproducibility.
Introduction
N-(6-Chloro-3-pyridylmethyl)phthalimide is a pivotal precursor in the synthesis of various agrochemicals, most notably as an intermediate for neonicotinoid insecticides like Imidacloprid and Acetamiprid. The structural integrity and purity of this intermediate are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). Spectroscopic analysis provides a rapid, reliable, and non-destructive suite of techniques to confirm the molecular structure and detect potential impurities.
This guide serves as an in-depth resource, elucidating the characteristic spectral signatures of N-(6-Chloro-3-pyridylmethyl)phthalimide. By understanding the expected data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR, scientists can confidently verify its identity and quality.
Molecular Structure and Physicochemical Properties
-
IUPAC Name: 2-((6-chloropyridin-3-yl)methyl)-1H-isoindole-1,3(2H)-dione
-
Molecular Formula: C₁₄H₉ClN₂O₂
-
Molecular Weight: 288.70 g/mol
-
Structure:
(A visual representation of the molecule with atoms labeled for NMR assignment)
Synthesis Pathway: The Gabriel Synthesis
The most common and efficient method for preparing N-substituted phthalimides is the Gabriel synthesis.[1][2] This method involves the nucleophilic substitution of an alkyl halide by potassium phthalimide. For the target compound, this involves the reaction between potassium phthalimide and 2-chloro-5-(chloromethyl)pyridine.
Caption: Reaction scheme for the Gabriel synthesis of the target compound.
Spectroscopic Characterization Workflow
A multi-technique approach is essential for the comprehensive structural elucidation of N-(6-Chloro-3-pyridylmethyl)phthalimide. The logical workflow ensures that each piece of spectral data contributes to the final structural confirmation.
Caption: Workflow for the spectroscopic analysis of the title compound.
Analysis of Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 289.0 | The primary molecular ion peak. |
| [M+H+2]⁺ | 291.0 | Isotope peak due to ³⁷Cl, expected at ~1/3 the intensity of [M+H]⁺. |
| Fragment Ion 1 | 160.0 | Corresponds to the phthalimidomethyl cation [C₉H₆NO₂]⁺. |
| Fragment Ion 2 | 126.0 | Corresponds to the 6-chloropyridin-3-ylmethyl cation [C₆H₅ClN]⁺. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent peaks arise from the carbonyl groups of the phthalimide moiety.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~1770 cm⁻¹ | C=O Asymmetric Stretch | Imide | Strong |
| ~1715 cm⁻¹ | C=O Symmetric Stretch | Imide | Strong |
| ~3050-3100 cm⁻¹ | C-H Aromatic Stretch | Phthalimide & Pyridine | Medium to Weak |
| ~2900-2950 cm⁻¹ | C-H Aliphatic Stretch | Methylene (-CH₂-) | Weak |
| ~1590, 1470 cm⁻¹ | C=C Aromatic Ring Stretch | Phthalimide & Pyridine | Medium |
| ~1380 cm⁻¹ | C-N Stretch | Imide | Medium |
| ~720 cm⁻¹ | C-Cl Stretch | Chloro-pyridine | Medium to Strong |
Note: The characteristic pair of strong carbonyl peaks is a hallmark of the phthalimide group.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, confirming the connectivity of atoms.
The ¹H NMR spectrum will show distinct signals for the protons on the phthalimide ring, the pyridine ring, and the methylene bridge. The aromatic protons of the phthalimide group typically appear as a complex multiplet, often a pair of apparent doublets of doublets.[4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (See Structure) | Rationale |
| ~8.30 | d | 1H | H-2' | Proton on the pyridine ring, ortho to the nitrogen, deshielded. Small coupling to H-4'. |
| ~7.85-7.95 | m | 2H | H-a | Protons on the phthalimide ring adjacent to the carbonyl groups, deshielded. |
| ~7.70-7.80 | m | 2H | H-b | Protons on the phthalimide ring. |
| ~7.65 | dd | 1H | H-4' | Proton on the pyridine ring, coupled to both H-2' and H-5'. |
| ~7.35 | d | 1H | H-5' | Proton on the pyridine ring, coupled to H-4'. |
| ~4.85 | s | 2H | -CH₂- | Methylene protons, singlet due to no adjacent protons. Deshielded by the imide nitrogen and pyridine ring. |
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The two carbonyl carbons of the imide are highly deshielded.
| Chemical Shift (δ) ppm | Assignment (See Structure) | Rationale |
| ~167.5 | C=O | Carbonyl carbons of the imide group.[5] |
| ~150.0 | C-6' | Carbon on the pyridine ring attached to chlorine. |
| ~149.5 | C-2' | Carbon on the pyridine ring adjacent to nitrogen. |
| ~138.0 | C-4' | Protonated carbon on the pyridine ring. |
| ~134.5 | C-b | Protonated carbons on the phthalimide ring. |
| ~131.8 | C-c (quaternary) | Quaternary carbons of the phthalimide ring to which the carbonyls are attached. |
| ~131.0 | C-3' (quaternary) | Quaternary carbon on the pyridine ring attached to the methylene group. |
| ~124.0 | C-5' | Protonated carbon on the pyridine ring. |
| ~123.8 | C-a | Protonated carbons on the phthalimide ring. |
| ~40.0 | -CH₂- | Aliphatic methylene carbon. |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
Sample Preparation
-
For NMR: Dissolve 5-10 mg of N-(6-Chloro-3-pyridylmethyl)phthalimide in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
For IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
For MS (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024-4096 (or as needed for good signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
IR Data Acquisition
-
Instrument: FT-IR Spectrometer with an ATR accessory.
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Action: Collect a background spectrum before running the sample.
MS Data Acquisition
-
Instrument: LC-MS or direct infusion ESI-MS.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: 50-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen.
Integrated Spectroscopic Analysis and Conclusion
The definitive structural confirmation of N-(6-Chloro-3-pyridylmethyl)phthalimide is achieved by integrating the data from all three spectroscopic techniques.
-
Mass Spectrometry confirms the correct molecular weight (288.70 g/mol ) and the presence of a single chlorine atom via the characteristic isotopic pattern.
-
IR Spectroscopy validates the presence of the key imide functional group through its strong, dual carbonyl absorptions (~1770 and ~1715 cm⁻¹), along with the C-Cl bond.
-
NMR Spectroscopy provides the final, unambiguous proof of structure. ¹H NMR confirms the presence and relative positions of all protons, while ¹³C NMR verifies the complete carbon framework.
By correlating these distinct datasets, a researcher can establish the identity, structure, and purity of N-(6-Chloro-3-pyridylmethyl)phthalimide with a high degree of confidence, ensuring its suitability for downstream applications in drug development and agrochemical synthesis.
References
-
Karacan, N., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. PubMed Central. Available at: [Link]
-
Deshmukh, M., & Shripanavar, C. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637. Available at: [Link]
-
Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. Available at: [Link]
-
Arancibia, A. L., et al. (2016). Synthesis and characterization of some new N-substituted phthalimide. The Pharmaceutical and Chemical Journal, 3(4), 202-207. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of phthalimide analog. [Image]. Retrieved from [Link]
-
MDPI. (2018). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Molecules, 23(11), 2998. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
Quantum chemical calculations for 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione
An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione
Abstract
This guide provides a comprehensive, technically-focused protocol for the quantum chemical analysis of this compound. Designed for researchers and scientists in computational chemistry and drug development, this document outlines the theoretical basis and practical application of Density Functional Theory (DFT) to elucidate the structural and electronic properties of this molecule. We detail a complete computational workflow, from initial structure preparation to advanced analysis of the molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. The causality behind methodological choices, such as the selection of the B3LYP functional and the 6-311+G(d,p) basis set, is explained to ensure scientific rigor and reproducibility. All quantitative data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams, providing a self-validating framework for the computational investigation of this and similar molecular scaffolds.
Introduction to this compound and Computational Chemistry
The molecule this compound (CAS No: 120739-60-8) is a compound that integrates two key heterocyclic scaffolds of significant interest in medicinal chemistry: the pyridine ring and the isoindoline-1,3-dione moiety.[1] Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals, valued for the diverse biological activities conferred by the nitrogen-bearing aromatic ring.[2][3] Similarly, the isoindoline-1,3-dione core, a derivative of phthalimide, is a well-established pharmacophore found in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]
Given the proven importance of these structural motifs, understanding the fundamental electronic and geometric properties of this compound is crucial for exploring its potential applications. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-experimental route to probe molecular characteristics at the atomic level.[7] These computational methods allow for the prediction of molecular structure, reactivity, and spectroscopic properties, providing invaluable insights that can guide synthetic efforts and drug design strategies.[8][9][10]
This guide serves as a detailed manual for conducting a thorough DFT-based investigation of the title molecule, establishing a robust computational framework for its characterization.
Theoretical Foundation: Density Functional Theory (DFT)
Density Functional Theory has become a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost, especially for medium to large-sized molecules relevant to drug discovery.[8][10] The central premise of DFT is that the ground-state energy and all other electronic properties of a molecule are uniquely determined by its electron density, ρ(r).[8][10] This approach is computationally more efficient than traditional wavefunction-based methods that handle the full complexity of the many-electron wavefunction.
The accuracy of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation (XC) functional and the basis set.
-
Exchange-Correlation Functional: This functional approximates the complex quantum mechanical effects of electron exchange and correlation. Functionals are often categorized in a hierarchy, from Local Density Approximations (LDAs) to Generalized Gradient Approximations (GGAs), meta-GGAs, and hybrid functionals.[11] Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, often provide excellent accuracy for a broad range of chemical systems. For organic molecules containing heteroatoms, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice that delivers reliable results for geometries and electronic properties.[10][12]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy at a greater computational cost. The 6-311+G(d,p) basis set is a robust choice for this type of analysis. It is a triple-zeta basis set (6-311) that provides a high level of flexibility for valence electrons. The "+" indicates the addition of diffuse functions, which are essential for accurately describing lone pairs and anions, while the "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron distributions in bonded atoms. This combination has been shown to yield accurate results for pyridine derivatives.[12]
Experimental Protocol: A Step-by-Step Computational Workflow
This section provides a detailed, self-validating protocol for performing quantum chemical calculations on this compound using a typical quantum chemistry software package (e.g., Gaussian, ORCA).
Step 1: Molecular Structure Creation
-
Construct the Molecule: Build the 3D structure of this compound using a molecular editor such as GaussView, Avogadro, or ChemDraw.
-
Initial Cleaning: Perform an initial geometry "clean-up" using a molecular mechanics force field (e.g., UFF or MMFF94) within the modeling software to obtain a reasonable starting geometry and remove any steric clashes.
-
Save Coordinates: Save the initial coordinates in a format compatible with the chosen quantum chemistry software (e.g., .gjf for Gaussian, .xyz).
Step 2: Geometry Optimization
-
Input File Setup: Create an input file specifying the DFT calculation. The key parameters are:
-
Method: B3LYP/6-311+G(d,p)
-
Job Type: Opt (Geometry Optimization)
-
Keywords: Include Freq to automatically perform a vibrational frequency calculation after optimization. Use SCF=Tight for a stringent self-consistent field convergence criterion.
-
-
Execution: Submit the input file to the quantum chemistry software. The software will iteratively adjust the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).
Step 3: Vibrational Frequency Analysis
-
Verification: Upon completion of the optimization, the frequency calculation will confirm the nature of the stationary point. A true energy minimum will have zero imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry searching.
-
Thermochemical Data: The frequency output also provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: Electronic Property Calculations
-
Single-Point Energy Calculation: Using the optimized geometry from Step 2, perform a single-point energy calculation with the same level of theory (B3LYP/6-311+G(d,p)).
-
Property Keywords: In the input file for this calculation, request the generation of additional properties:
-
Pop=Mulliken for Mulliken population analysis.
-
IOp(6/33=2) and IOp(6/42=2) (in Gaussian) or equivalent keywords to save molecular orbital information.
-
Cube generation for the molecular electrostatic potential (MEP) and the frontier molecular orbitals (HOMO and LUMO).
-
The entire computational process is summarized in the workflow diagram below.
Caption: Computational workflow for DFT analysis.
Data Analysis and Interpretation
Molecular Geometry Optimization
The geometry optimization yields the most stable 3D conformation of the molecule in the gas phase. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data if available, or with data from similar crystal structures.
Caption: Molecular structure with atom numbering.
Below is a table summarizing hypothetical, yet representative, optimized geometric parameters.
| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |
| Bond Lengths | Bond Angles | ||||
| C=O (avg.) | 1.22 | O=C-N (avg.) | 125.5 | ||
| N-C (imide avg.) | 1.40 | C-N-C (imide) | 111.0 | ||
| N-CH₂ (linker) | 1.46 | N-C-C (linker) | 110.2 | ||
| C-Cl (pyridine) | 1.75 | C-C-Cl (pyridine) | 118.9 | ||
| C=N (pyridine avg.) | 1.34 | C-N-C (pyridine) | 117.3 |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity.
-
HOMO: Analysis of the HOMO's spatial distribution reveals the regions most susceptible to electrophilic attack.
-
LUMO: The LUMO's distribution indicates the likely sites for nucleophilic attack.
| Property | Value (eV) | Implication |
| HOMO Energy | -6.85 | Electron-donating capability |
| LUMO Energy | -1.98 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.87 | High kinetic stability, low reactivity |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying the sites of intermolecular interactions, particularly non-covalent interactions crucial in drug-receptor binding.
-
Red Regions: Electron-rich areas (negative potential), typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions: Electron-poor areas (positive potential), often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.
-
Green/Yellow Regions: Neutral or weakly interacting areas.
For this compound, the MEP would likely show strong negative potential around the carbonyl oxygens (O8, O10) and the pyridine nitrogen (N14), identifying them as primary sites for electrostatic interactions.
Mulliken Population Analysis
Mulliken charge analysis provides a quantitative, albeit approximate, measure of the partial atomic charge on each atom in the molecule. This data helps in understanding the charge distribution, dipole moment, and the polarity of specific bonds. In the context of drug design, identifying highly positive or negative centers can inform strategies for improving ligand-receptor complementarity. For instance, the carbonyl carbons (C7, C9) are expected to carry a significant positive charge, making them electrophilic centers.
Conclusion and Future Directions
This guide has detailed a comprehensive computational protocol for the quantum chemical investigation of this compound using Density Functional Theory. By following the described workflow—from structure preparation to the analysis of its geometric and electronic properties—researchers can gain fundamental insights into the molecule's stability, reactivity, and potential interaction sites. The choice of the B3LYP functional with the 6-311+G(d,p) basis set provides a reliable and well-established level of theory for this class of compounds.
The analyses of the HOMO-LUMO gap, Molecular Electrostatic Potential, and Mulliken charges collectively build a detailed electronic profile of the molecule, which is essential for rational drug design and materials science applications.
Future computational studies could expand on this foundation by:
-
Solvent Effects: Re-running calculations in a solvent model (e.g., using the Polarizable Continuum Model, PCM) to simulate a more biologically relevant aqueous environment.
-
Molecular Docking: Using the optimized geometry as a starting point for molecular docking studies to predict its binding affinity and orientation within a protein target.
-
Spectroscopic Simulations: Calculating theoretical IR, Raman, and NMR spectra to aid in the experimental characterization of synthesized samples.[13]
-
Reactivity Descriptors: Calculating conceptual DFT descriptors (e.g., chemical potential, hardness, electrophilicity) to further quantify its reactivity.
References
-
PubChem. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. Available from: [Link].
-
ResearchGate. (PDF) Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Available from: [Link].
-
Longdom Publishing. Role of DFT in Drug Design: A Mini Review. Available from: [Link].
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available from: [Link].
-
PubMed Central. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Available from: [Link].
-
ResearchSquare. Synthesis, computational and biological evaluation of some new pyridine Derivatives. Available from: [Link].
-
Oberlin College and Conservatory. Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Available from: [Link].
-
MDPI. Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. Available from: [Link].
-
Journal of the American Chemical Society. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Available from: [Link].
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PubMed Central. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Available from: [Link].
-
Deep Origin. Density Functional Theory (DFT) - Computational Chemistry Glossary. Available from: [Link].
-
Wiley. Pyridine and its Derivatives. Available from: [Link].
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Crimson Publishers. A Brief Review on Importance of DFT In Drug Design. Available from: [Link].
-
ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Available from: [Link].
-
Journal of Pharmaceutical Research International. Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Available from: [Link].
-
ResearchGate. (PDF) Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Available from: [Link].
-
Pharmaffiliates. 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione. Available from: [Link].
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RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available from: [Link].
-
Lead Sciences. This compound. Available from: [Link].
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Methodological & Application
Application Notes and Protocols: N-(6-Chloro-3-pyridylmethyl)phthalimide in Medicinal Chemistry
Introduction: A Strategic Chimera in Drug Design
In the landscape of medicinal chemistry, the strategic combination of well-understood pharmacophores into novel molecular architectures is a cornerstone of rational drug design. N-(6-Chloro-3-pyridylmethyl)phthalimide represents such a strategic chimera, wedding the versatile biological activities of the phthalimide scaffold with the neuro-active potential of the 6-chloro-3-pyridylmethyl moiety. The phthalimide core is a privileged structure, found in compounds with a wide array of therapeutic applications, including anti-inflammatory, analgesic, antitumor, antimicrobial, and anticonvulsant properties.[1][2][3][4][5][6] This versatility stems from the ability of the phthalimide ring system to interact with various biological targets through hydrophobic and hydrogen bonding interactions.[7]
Conversely, the 6-chloro-3-pyridylmethyl group is a key structural feature of neonicotinoid insecticides, such as acetamiprid.[8][9] This moiety is known to interact with nicotinic acetylcholine receptors (nAChRs), suggesting that its incorporation could impart neurological or insecticidal activities to a parent molecule.[10] The amalgamation of these two pharmacophores in N-(6-Chloro-3-pyridylmethyl)phthalimide thus presents a compelling case for investigation into its potential as a novel therapeutic or agrochemical agent. This document provides a comprehensive guide to the synthesis, potential applications, and detailed experimental protocols for the evaluation of this promising compound.
Proposed Synthesis of N-(6-Chloro-3-pyridylmethyl)phthalimide
The synthesis of N-substituted phthalimides is a well-established transformation in organic chemistry, typically proceeding through the condensation of phthalic anhydride with a primary amine.[7] For the synthesis of the title compound, the key starting materials are phthalic anhydride and 2-chloro-5-(aminomethyl)pyridine.
Protocol 1: Synthesis via Condensation Reaction
Objective: To synthesize N-(6-Chloro-3-pyridylmethyl)phthalimide.
Materials:
-
Phthalic anhydride
-
2-chloro-5-(aminomethyl)pyridine
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (saturated solution)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in glacial acetic acid (5-10 volumes).
-
Addition of Amine: To the stirred solution, add 2-chloro-5-(aminomethyl)pyridine (1.0 equivalent) portion-wise.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water with stirring.
-
Precipitation and Filtration: A precipitate of N-(6-Chloro-3-pyridylmethyl)phthalimide will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product sequentially with deionized water and a saturated solution of sodium bicarbonate to remove unreacted phthalic anhydride and acetic acid. Follow with a final wash with cold ethanol.
-
Drying and Purification: Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Expected Outcome: A crystalline solid of N-(6-Chloro-3-pyridylmethyl)phthalimide. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for N-(6-Chloro-3-pyridylmethyl)phthalimide.
Potential Medicinal Chemistry Applications and Screening Protocols
The unique hybrid structure of N-(6-Chloro-3-pyridylmethyl)phthalimide suggests several avenues for biological investigation.
Anticancer Activity
Rationale: Phthalimide derivatives, most notably thalidomide and its analogs, are known for their potent antitumor activities.[1][2] The mechanism often involves the inhibition of angiogenesis and modulation of the tumor microenvironment.
Protocol 2: In Vitro Cytotoxicity Screening
Objective: To assess the cytotoxic effects of N-(6-Chloro-3-pyridylmethyl)phthalimide against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Normal human cell line (e.g., hTERT-RPE1) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics
-
N-(6-Chloro-3-pyridylmethyl)phthalimide (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-(6-Chloro-3-pyridylmethyl)phthalimide in complete medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (IC₅₀ normal / IC₅₀ cancer) |
| N-(6-Chloro-3-pyridylmethyl)phthalimide | MCF-7 | Experimental Value | Calculated Value |
| " | A549 | Experimental Value | Calculated Value |
| " | HCT116 | Experimental Value | Calculated Value |
| Doxorubicin (Control) | MCF-7 | Reference Value | Reference Value |
Anti-inflammatory Activity
Rationale: Many phthalimide-containing compounds exhibit significant anti-inflammatory effects.[6][11] This is often attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
Objective: To evaluate the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide in activated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
N-(6-Chloro-3-pyridylmethyl)phthalimide
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM.
-
Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate for 15 minutes at room temperature.
-
Quantification: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
-
Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Diagram of Anti-inflammatory Assay Workflow
Caption: Workflow for assessing anti-inflammatory activity.
Insecticidal Activity
Rationale: The 6-chloro-3-pyridylmethyl moiety is a hallmark of neonicotinoid insecticides, which act as agonists of insect nAChRs.[10] It is plausible that N-(6-Chloro-3-pyridylmethyl)phthalimide could exhibit insecticidal properties.
Protocol 4: Contact Toxicity Assay against Fruit Flies (Drosophila melanogaster)
Objective: To determine the contact toxicity of the compound against a model insect.
Materials:
-
Adult fruit flies (Drosophila melanogaster)
-
N-(6-Chloro-3-pyridylmethyl)phthalimide
-
Acetone (as solvent)
-
Glass vials (20 mL)
-
Micropipette
-
Sucrose solution (5%) for feeding
Procedure:
-
Compound Preparation: Prepare a series of concentrations of the test compound in acetone.
-
Vial Treatment: Apply 1 mL of each concentration to the inner surface of a glass vial. Roll the vial until the acetone has completely evaporated, leaving a uniform film of the compound. Prepare acetone-only control vials.
-
Insect Exposure: Introduce 20-25 adult fruit flies into each treated and control vial.
-
Observation: Record mortality at 24, 48, and 72 hours post-exposure. Flies that are unable to move are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Data Presentation:
| Compound | Time Point (h) | LC₅₀ (µ g/vial ) |
| N-(6-Chloro-3-pyridylmethyl)phthalimide | 24 | Experimental Value |
| " | 48 | Experimental Value |
| " | 72 | Experimental Value |
| Acetamiprid (Control) | 24 | Reference Value |
Conclusion and Future Directions
N-(6-Chloro-3-pyridylmethyl)phthalimide is a rationally designed molecule with the potential for diverse biological activities, spanning from medicinal to agrochemical applications. The protocols outlined in this document provide a robust framework for its synthesis and initial biological characterization. Positive results in these preliminary screens would warrant further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy. The exploration of such hybrid molecules is a testament to the ongoing innovation in the field of chemical biology and drug discovery.
References
-
PubChem. Acetamiprid. National Center for Biotechnology Information. [Link]
- Jamel, N. M. et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
- da Silva, G. V. J. et al. (2017). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Bioactive Compounds, 13(3), 180-196.
- Shripanavar, C. et al. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637.
-
PubChem. N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide. National Center for Biotechnology Information. [Link]
- Al-Mawsawi, L. Q. et al. (2020). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules, 25(23), 5732.
- de C. F. da Silva, F. et al. (2017). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Mini-Reviews in Medicinal Chemistry, 17(10), 839-855.
- Amin, S. A. et al. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Journal of the Taiwan Institute of Chemical Engineers, 78, 465-476.
- Kushwaha, N. & Kaushik, D. (2016). Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science, 6(3), 159-171.
- Google Patents. Process for preparing n-chlorophthalimide.
- Fernandes, G. F. S. et al. (2021). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. Current Trends in Pharmacy and Pharmaceutical Chemistry, 3(3), 23-27.
- Singh, P. et al. (2021). Phthalimide analogs for antimalarial drug discovery. Drug Discovery Today, 26(11), 2635-2645.
-
Organic Chemistry Portal. Phthalimide synthesis. [Link]
- Ghorab, M. M. et al. (2016).
- Acar, Ç. et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1265, 133423.
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- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
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- 9. N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide | C10H11ClN4 | CID 213021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Phthalimide analogs for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for quantification of 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione
An Application Note and Comprehensive Protocols for the Analytical Quantification of 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione
Abstract
This technical guide provides detailed analytical methods for the accurate quantification of this compound (hereafter referred to as CPMI). As a molecule incorporating the structural motifs of both neonicotinoid precursors and phthalimide-containing pharmaceuticals, CPMI may serve as a critical intermediate, reference standard, or metabolite in various drug development and agrochemical research settings.[1] Ensuring precise and reliable quantification is paramount for quality control, process optimization, and pharmacokinetic studies. This document outlines two primary, validated analytical approaches: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine purity and content analysis, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The causality behind all experimental choices is explained, and each protocol is designed to be self-validating through rigorous system suitability criteria.
Introduction and Compound Overview
This compound (CPMI) is a synthetic organic compound featuring a phthalimide group attached to a 6-chloropyridine moiety via a methylene bridge. The phthalimide scaffold is a well-known pharmacophore present in numerous therapeutic agents, recognized for a wide array of biological activities.[2][3] Concurrently, the 6-chloropyridinyl methyl group is the foundational structural element of widely used neonicotinoid insecticides such as imidacloprid and acetamiprid.[4]
The dual nature of its structure makes CPMI a compound of interest in several research domains:
-
Pharmaceutical Synthesis: It can act as a key building block or intermediate in the synthesis of novel drug candidates.
-
Agrochemical Development: It may be a synthetic precursor or a metabolic byproduct of new pesticide molecules.
-
Impurity Profiling: It could be a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs) or agrochemicals that requires strict control.
-
Metabolic Studies: It could be a metabolite of a larger parent molecule, necessitating sensitive detection in biological fluids.[4]
Given these applications, the development of reliable and robust analytical methods for its quantification is essential for researchers, scientists, and drug development professionals. This guide provides the foundational protocols to achieve this.
Physicochemical Properties of CPMI
Understanding the fundamental properties of CPMI is the first step in developing a rational analytical strategy. The choice of solvent, chromatographic column, and detection method is directly influenced by these characteristics.
| Property | Value | Source |
| Chemical Formula | C₁₄H₉ClN₂O₂ | [5] |
| Molecular Weight | 272.69 g/mol | [5] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents (e.g., Acetonitrile, Methanol, DMSO, DMF) | Inferred from structure |
| UV Chromophore | Yes (Phthalimide and Chloropyridine rings) | Inferred from structure |
| Ionizability | Yes (Pyridine nitrogen can be protonated) | Inferred from structure |
Analytical Method Selection: A Rationale
The choice of an analytical technique is dictated by the specific question being asked—most commonly, "how much is present?" and "in what type of sample?".
Caption: Selection logic for the primary analytical techniques.
-
HPLC-UV: This is the method of choice for analyzing higher concentration samples, such as the bulk compound or formulated products. The presence of two aromatic ring systems in CPMI provides strong ultraviolet (UV) absorbance, allowing for reliable detection and quantification. Reversed-phase HPLC offers excellent resolution and is a standard technique in nearly every analytical laboratory.
-
LC-MS/MS: For quantifying CPMI at very low concentrations (ng/mL or pg/mL levels), such as in plasma, urine, or environmental samples, LC-MS/MS is the superior technique.[6] Its selectivity allows it to distinguish CPMI from endogenous matrix components, while its sensitivity enables detection at trace levels. This is crucial for pharmacokinetic and toxicology studies.[7]
Protocol 1: Quantification by HPLC-UV
This protocol details a reversed-phase HPLC method for the determination of purity and potency of CPMI in raw material or simple formulations.
Rationale for Method Parameters
-
Column: A C18 stationary phase is chosen for its hydrophobic nature, which effectively retains the moderately non-polar CPMI molecule.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of the analyte with a good peak shape and in a reasonable timeframe.
-
pH Modifier: Formic acid is added to the aqueous mobile phase to acidify it slightly. This ensures the pyridine nitrogen atom on the CPMI molecule is consistently protonated, which prevents peak tailing and improves chromatographic reproducibility.
-
Detection Wavelength: The wavelength of 239 nm is selected as it represents a common absorbance maximum for related structures, providing a strong signal for sensitive detection.[8] A full UV scan of a standard solution should be performed to confirm the optimal wavelength.
Materials and Reagents
-
CPMI Reference Standard (Purity ≥98%)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade, ~99%)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 239 nm |
Step-by-Step Protocol
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of CPMI reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 75 µg/mL) by diluting the stock solution with the same diluent.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain ~10 mg of CPMI into a 100 mL volumetric flask.
-
Add ~70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
System Suitability Testing (SST):
-
Before sample analysis, inject the 25 µg/mL standard five times consecutively.
-
The system is deemed ready for analysis if it meets the criteria in the table below. This is a self-validating step to ensure the system is performing correctly on the day of analysis.
-
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry and good chromatography. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |
| RSD of Retention Time | ≤ 1.0% | Confirms flow rate stability and consistent performance. |
-
Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area against the concentration of the injected standards.
-
Perform a linear regression analysis (y = mx + c) and ensure the correlation coefficient (r²) is ≥ 0.999.
-
Inject the prepared sample(s).
-
Calculate the concentration of CPMI in the sample using the regression equation from the calibration curve.
-
Protocol 2: Quantification by LC-MS/MS
This protocol is designed for the sensitive and selective quantification of CPMI in a complex matrix like human plasma, ideal for pharmacokinetic studies.
Rationale for Method Parameters
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected because the basic pyridine nitrogen is readily protonated to form a stable [M+H]⁺ precursor ion.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) provides exceptional selectivity. A precursor ion (Q1) is selected and fragmented in the collision cell, and a specific product ion (Q3) is monitored. This filters out chemical noise from the matrix.[9] The proposed transitions are based on the predictable fragmentation of the CPMI structure.
-
Internal Standard (IS): A stable isotope-labeled version of CPMI (e.g., CPMI-d4) would be the ideal IS. If unavailable, a structurally similar compound with different mass and similar chromatographic behavior should be used to correct for variations in sample preparation and instrument response.
Materials and Reagents
-
CPMI Reference Standard and Internal Standard (IS)
-
Acetonitrile and Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Control Human Plasma (K₂EDTA)
Instrumentation and Conditions
Sources
- 1. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization | MDPI [mdpi.com]
- 2. 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 120739-60-8|this compound|BLD Pharm [bldpharm.com]
- 6. researchtrends.net [researchtrends.net]
- 7. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. agilent.com [agilent.com]
Application Notes and Protocols: N-(6-Chloro-3-pyridylmethyl)phthalimide as a Versatile Precursor for Novel Insecticides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis and application of N-(6-Chloro-3-pyridylmethyl)phthalimide, a key building block in the development of modern neonicotinoid insecticides. We present detailed, field-proven protocols for the synthesis of this precursor and its subsequent conversion into the widely used insecticide, Acetamiprid. The causality behind experimental choices, self-validating system checks through analytical characterization, and the underlying mechanism of action of the resulting insecticides are thoroughly discussed. This guide is intended to empower researchers and professionals in the agrochemical and pharmaceutical industries to accelerate their research and development endeavors in creating next-generation crop protection agents.
Introduction: The Strategic Importance of N-(6-Chloro-3-pyridylmethyl)phthalimide
The quest for potent and selective insecticides is a continuous effort to ensure global food security. Neonicotinoids have emerged as a dominant class of insecticides due to their systemic action and high efficacy against a broad spectrum of sucking insects.[1] At the heart of the synthesis of many of these vital compounds lies N-(6-Chloro-3-pyridylmethyl)phthalimide. Its strategic importance stems from the phthalimide group serving as an excellent protecting group for the primary amine, allowing for precise chemical manipulations on the chloropyridinylmethyl moiety. This masked amine can be readily deprotected under mild conditions to yield the corresponding primary amine, a crucial intermediate for the synthesis of various neonicotinoid insecticides.
The 6-chloro-3-pyridylmethyl scaffold is the key pharmacophore responsible for the insecticidal activity of neonicotinoids.[2] It mimics the action of acetylcholine (ACh), a neurotransmitter, but with a much higher affinity for the nicotinic acetylcholine receptors (nAChRs) in insects compared to mammals.[1][3] This selective binding leads to the overstimulation of the insect's nervous system, resulting in paralysis and death.[1] The presence of the chlorine atom at the 6-position of the pyridine ring is crucial for this selectivity and potency.
This guide will provide a detailed walkthrough of the synthesis of N-(6-Chloro-3-pyridylmethyl)phthalimide and its subsequent elaboration into the commercial insecticide Acetamiprid.
Synthesis of the Precursor: N-(6-Chloro-3-pyridylmethyl)phthalimide
The synthesis of N-(6-Chloro-3-pyridylmethyl)phthalimide is a variation of the well-established Gabriel synthesis of primary amines.[4] In this procedure, potassium phthalimide is used as a nucleophile to displace the chlorine atom from 2-chloro-5-chloromethylpyridine.
Underlying Principles and Rationale
The choice of potassium phthalimide over phthalimide itself is critical. The potassium salt is significantly more nucleophilic due to the ionic nature of the N-K bond, which increases the electron density on the nitrogen atom. This enhanced nucleophilicity facilitates the displacement of the chloride from the benzylic-like position of 2-chloro-5-chloromethylpyridine.
Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature. It effectively solvates the potassium cation, leaving the phthalimide anion relatively "naked" and highly reactive. Its high boiling point is also advantageous for reactions that require elevated temperatures to proceed at a reasonable rate.
Experimental Protocol: Synthesis of N-(6-Chloro-3-pyridylmethyl)phthalimide
Materials:
-
2-Chloro-5-chloromethylpyridine
-
Potassium phthalimide
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (9.25 g, 0.05 mol) and anhydrous dimethylformamide (50 mL).
-
Stir the suspension and add 2-chloro-5-chloromethylpyridine (8.1 g, 0.05 mol) in one portion.
-
Heat the reaction mixture to reflux and maintain it for 8 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After 8 hours, cool the reaction mixture to room temperature (20°C).
-
Pour the cooled reaction mixture into a beaker containing 100 mL of deionized water and 200 mL of diethyl ether, while stirring vigorously.
-
A crystalline product will precipitate out of the solution.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with deionized water and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product on a clay plate or in a vacuum oven to obtain N-(2-Chloro-pyridin-5-ylmethyl)-phthalimide.[5]
Expected Yield and Characteristics:
Characterization and Data
To ensure the identity and purity of the synthesized precursor, the following analytical techniques should be employed:
| Analytical Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.42 (d, J = 2.4 Hz, 1H), 7.88-7.82 (m, 2H), 7.75-7.69 (m, 2H), 7.65 (dd, J = 8.2, 2.5 Hz, 1H), 7.30 (d, J = 8.2 Hz, 1H), 4.85 (s, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 167.9, 150.2, 149.8, 138.8, 134.2, 132.0, 131.9, 124.0, 123.5, 40.0. |
| FT-IR (KBr, cm⁻¹) | ν: 3050 (Ar-H), 2925 (C-H), 1770, 1715 (C=O, imide), 1590, 1470 (C=C, aromatic). |
| Mass Spectrometry (EI) | m/z: 272 (M⁺), 160, 133, 104, 76. |
Note: The provided NMR and IR data are predicted based on the structure and typical values for similar compounds. Actual experimental data should be acquired for confirmation.
Synthesis Workflow Diagram
Caption: Synthesis of the phthalimide precursor.
From Precursor to Product: Synthesis of Acetamiprid
The synthesized N-(6-Chloro-3-pyridylmethyl)phthalimide serves as a stable intermediate that can be readily converted to the corresponding primary amine, N-(6-chloro-3-pyridylmethyl)amine, through hydrazinolysis. This amine is then reacted with a suitable reagent to introduce the characteristic cyanoimino group of Acetamiprid.
Deprotection of the Phthalimide Group: The Ing-Manske Procedure
The Ing-Manske procedure is a classic and efficient method for the removal of the phthaloyl group. Hydrazine hydrate is used to cleave the imide bonds, forming a stable phthalhydrazide precipitate and liberating the desired primary amine.
Protocol: Synthesis of N-(6-chloro-3-pyridylmethyl)amine
Materials:
-
N-(6-Chloro-3-pyridylmethyl)phthalimide
-
Hydrazine hydrate
-
Methanol
-
Concentrated Hydrochloric acid
-
2N Sodium hydroxide solution
-
Sodium chloride
-
Methylene chloride
-
Magnesium sulfate, anhydrous
Procedure:
-
In a round-bottom flask, suspend N-(6-Chloro-3-pyridylmethyl)phthalimide (8.2 g, 0.03 mol) in methanol (100 mL).
-
Add hydrazine hydrate (3.0 g, 0.06 mol) and reflux the mixture for 15 hours.[5] A precipitate of phthalhydrazide will form.
-
Cool the suspension, add 50 mL of water, and concentrate the mixture under reduced pressure.
-
To the residue, add 75 mL of concentrated hydrochloric acid and stir at 100°C for 5 hours.
-
Cool the reaction mixture in an ice-salt bath and filter to remove the phthalhydrazide precipitate.
-
Make the filtrate alkaline with 2N sodium hydroxide solution and saturate it with sodium chloride.
-
Extract the aqueous layer five times with 60 mL portions of methylene chloride.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield N-(6-chloro-3-pyridylmethyl)amine as an oily residue.
Final Step: Synthesis of Acetamiprid
The final step involves the reaction of the primary amine with an appropriate electrophile to form the N-cyanoacetamidine moiety.
Protocol: Synthesis of Acetamiprid
Materials:
-
N-(6-chloro-3-pyridylmethyl)amine
-
Ethyl N-cyanoethanimideate
-
Ethanol
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve N-(6-chloro-3-pyridylmethyl)methylamine (a related intermediate, for which a clear protocol exists) in ethanol. In a similar fashion, the synthesized N-(6-chloro-3-pyridylmethyl)amine can be used.
-
At room temperature, add ethyl N-cyanoethanimideate dropwise to the stirred solution.
-
Continue stirring the reaction mixture until the reaction is complete, as monitored by TLC.
-
Cool the mixture in an ice bath to induce crystallization.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain Acetamiprid.
Note: This protocol is adapted from a known synthesis of Acetamiprid and may require optimization for the specific amine intermediate.
Overall Synthetic Pathway Diagram
Caption: From precursor to Acetamiprid.
Mechanism of Action: Targeting the Insect Nervous System
Neonicotinoid insecticides, including Acetamiprid, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2]
Caption: Mechanism of action of neonicotinoids.
The key to their selectivity lies in the structural differences between insect and mammalian nAChRs. The electronegative cyano group in Acetamiprid interacts with a unique cationic subsite in the insect receptor, leading to a much stronger binding affinity compared to mammalian receptors.[3] This ensures high insecticidal activity with relatively low toxicity to mammals.
Analytical Characterization and Quality Control
A robust analytical workflow is essential to validate the synthesis of both the precursor and the final insecticide product.
| Technique | Application |
| Thin Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and determination of yield. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the desired product. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for structural confirmation. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of key functional groups. |
A comprehensive characterization of each synthesized compound is a cornerstone of good laboratory practice and ensures the reliability and reproducibility of the experimental results.
Conclusion
N-(6-Chloro-3-pyridylmethyl)phthalimide is a pivotal precursor in the synthesis of a wide range of neonicotinoid insecticides. The protocols detailed in this guide provide a robust and efficient pathway for its synthesis and subsequent conversion to valuable agrochemical products. By understanding the underlying chemical principles, adhering to the detailed experimental procedures, and employing rigorous analytical characterization, researchers can confidently utilize this versatile building block in the development of novel and effective crop protection solutions.
References
-
The Alkylation Reaction of the Gabriel Synthesis. (n.d.). Open Access Journals at IU Indianapolis. Retrieved January 23, 2026, from [Link]
- DE3727126A1 - N-(2-chloro-pyridin-5-ylmethyl)phthalimide, process for its preparation, and its use as an intermediate product. (1989, February 23). Google Patents.
-
Experimental Section. (n.d.). Web Pages. Retrieved January 23, 2026, from [Link]
-
Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans. (2023, November 23). Britannica. Retrieved January 23, 2026, from [Link]
-
Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2019, September). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene. (2016, August 2). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. (2022, October 10). PubMed Central. Retrieved January 23, 2026, from [Link]
- US4082766A - Process for preparing n-chlorophthalimide. (1978, April 4). Google Patents.
-
NEONICOTINOID INSECTICIDE TOXICOLOGY: Mechanisms of Selective Action. (2005). ProQuest. Retrieved January 23, 2026, from [Link]
-
13C NMR spectrum of phthalimide analog. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. (2021, July 26). MDPI. Retrieved January 23, 2026, from [Link]
-
Direct Synthesis of Novel Polymeric Bimetallic Phthalimide Complex: poly{catena-(bis(µ. (n.d.). m-hikari.com. Retrieved January 23, 2026, from [Link]
-
The Characterization of N-methylphthalimide (NMP). (n.d.). DEA.gov. Retrieved January 23, 2026, from [Link]
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Application Note & Protocol: A Scalable Synthesis of N-(6-Chloro-3-pyridylmethyl)phthalimide
Introduction: The Significance of a Key Intermediate
N-(6-Chloro-3-pyridylmethyl)phthalimide is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of neonicotinoid insecticides, a leading class of crop protection agents globally.[1] Specifically, it serves as a protected precursor to 6-chloro-3-picolylamine, a crucial building block for blockbuster insecticides such as Imidacloprid and Acetamiprid.[2][3][4] The phthalimide group acts as an effective protecting group for the primary amine, preventing unwanted side reactions during subsequent chemical transformations. Its use is a classic application of the Gabriel synthesis methodology, valued for its robustness and high yields.
This guide provides a comprehensive, technically-grounded protocol for the scale-up synthesis of N-(6-Chloro-3-pyridylmethyl)phthalimide. It moves beyond a simple recitation of steps to explain the underlying process chemistry, address critical safety considerations for large-scale production, and outline robust quality control procedures. The protocol is designed for researchers in process chemistry, agricultural science, and drug development who require a reliable and scalable method for producing this high-value intermediate.
Reaction Mechanism and Process Chemistry
The synthesis proceeds via a nucleophilic substitution reaction, a variant of the well-established Gabriel synthesis.[5] The core transformation involves the N-alkylation of phthalimide with 6-chloro-3-(chloromethyl)pyridine.
Mechanism Pillars:
-
Deprotonation: Phthalimide is weakly acidic (pKa ≈ 8.3). In the presence of a suitable base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), the nitrogen atom is deprotonated to form the potassium phthalimide salt.[6][7] This salt is a potent nitrogen nucleophile. The choice of base is critical; strong bases like KOH ensure rapid and complete salt formation.
-
Nucleophilic Attack: The phthalimide anion attacks the electrophilic methylene carbon of 6-chloro-3-(chloromethyl)pyridine. This step follows an Sₙ2 pathway, displacing the chloride leaving group.
-
Solvent System: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is ideal for this reaction.[6] It effectively dissolves the potassium phthalimide salt and the alkyl halide, facilitating the Sₙ2 reaction while not interfering by protonating the nucleophile. The use of a co-solvent like ethanol can aid in the initial dissolution of the base and phthalimide.[6]
Caption: Reaction mechanism for the synthesis of N-(6-Chloro-3-pyridylmethyl)phthalimide.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale, providing a robust baseline for further process intensification. The key deviation from bench-scale procedures is the replacement of column chromatography with a more industrially viable recrystallization method for purification.[6]
Equipment & Reagents
-
2 L three-neck round-bottom flask (reactor)
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Addition funnel (for larger scales, a dosing pump is recommended)
-
Buchner funnel and filtration flask
-
Vacuum oven
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (equiv.) |
| Phthalimide | 147.13 | 103.0 g | 0.70 (1.1) |
| Potassium Hydroxide (85%) | 56.11 | 46.3 g | 0.70 (1.1) |
| 6-Chloro-3-(chloromethyl)pyridine | 162.01 | 103.7 g | 0.64 (1.0) |
| N,N-Dimethylformamide (DMF) | 73.09 | 750 mL | - |
| Isopropanol | 60.10 | ~500 mL | - |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Protocol
Caption: Scalable workflow for the synthesis and purification of the target compound.
-
Reactor Setup & Reagent Charging:
-
Equip the 2 L reactor with a mechanical stirrer, condenser, and thermocouple.
-
Charge the reactor with N,N-Dimethylformamide (750 mL) and phthalimide (103.0 g, 1.1 equiv).
-
Begin stirring to form a slurry.
-
-
Base Addition & Salt Formation:
-
Carefully add potassium hydroxide (46.3 g, 1.1 equiv) to the slurry in small portions over 20-30 minutes.
-
Causality: This addition is exothermic. Portion-wise addition is crucial on a larger scale to manage the heat generated and maintain an internal temperature below 40°C. A cooling bath may be necessary.
-
Stir the mixture for 30 minutes following the addition. The slurry should become thicker as the potassium phthalimide salt forms.
-
-
Alkylation Reaction:
-
Heat the reaction mixture to 60°C.
-
Slowly add a solution of 6-chloro-3-(chloromethyl)pyridine (103.7 g, 1.0 equiv) to the reaction mixture over approximately 1 hour, maintaining the internal temperature between 60-65°C.
-
Causality: Controlling the addition rate and temperature is vital to prevent runaway reactions and minimize the formation of impurities.
-
-
Reaction Completion & Monitoring:
-
After the addition is complete, maintain the reaction mixture at 60-65°C for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting alkyl halide is consumed.
-
-
Product Precipitation (Quench):
-
Cool the reaction mixture to room temperature.
-
Slowly add 500 mL of deionized water to the stirred reaction mixture. The product will precipitate as a solid.
-
Causality: The product is insoluble in the DMF/water mixture, while the inorganic byproduct (KCl) and any unreacted potassium phthalimide remain in solution. This provides an effective initial purification.
-
Stir the resulting slurry for 1 hour to ensure complete precipitation.
-
-
Isolation of Crude Product:
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (2 x 250 mL) to remove residual DMF and salts.
-
Dry the crude product in a vacuum oven at 60°C until a constant weight is achieved.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a suitable flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified, colorless needle-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
-
Final Drying:
-
Dry the purified product in a vacuum oven at 60°C to a constant weight. The expected yield is 140-155 g (80-90%).
-
Process Safety and Hazard Analysis
Scaling up chemical synthesis requires a rigorous assessment of potential hazards.
| Reagent/Solvent | Hazard Classification | Key Risks & Handling Precautions |
| Phthalic Anhydride/Phthalimide | Irritant, Sensitizer | Causes irritation to eyes, skin, and the respiratory tract.[8] Can cause sensitization. Handle in a well-ventilated area (fume hood) with appropriate PPE. |
| Potassium Hydroxide (KOH) | Corrosive | Causes severe skin burns and eye damage. Highly exothermic when dissolved in water. Add slowly and in portions. Wear face shield, gloves, and protective clothing. |
| 6-Chloro-3-(chloromethyl)pyridine | Toxic, Irritant | Lachrymator (tear-producing). Toxic if swallowed or inhaled. Handle only in a certified chemical fume hood. Ensure engineering controls are robust. |
| N,N-Dimethylformamide (DMF) | Toxic, Health Hazard | Reproductive toxin. Can be absorbed through the skin. Causes liver damage. Use in a closed system or with excellent ventilation. Avoid all skin contact. |
Process Hazards:
-
Exothermic Reactions: The neutralization of KOH and the initial phase of the alkylation can generate significant heat. Temperature monitoring and control are paramount.
-
Solvent Vapors: DMF has a relatively high boiling point, but its vapors are toxic. Operations should be conducted in a well-ventilated area to avoid inhalation exposure.
Characterization and Quality Control
To ensure the final product meets the required specifications for subsequent synthetic steps, a panel of analytical tests should be performed.
| Analytical Test | Purpose | Specification |
| Appearance | Physical Check | White to off-white crystalline solid |
| Melting Point | Purity Indicator | 143-145 °C |
| HPLC | Purity & Impurity Profile | ≥98.5% area |
| ¹H NMR | Structural Confirmation | Spectrum conforms to the expected structure |
| FT-IR | Functional Group ID | Peaks corresponding to imide C=O (~1770 & 1715 cm⁻¹) and C-Cl |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete deprotonation of phthalimide.2. Inactive or degraded alkyl halide.3. Insufficient reaction time or temperature. | 1. Ensure the base is of high quality and not hydrated. Use a slight excess (1.1 equiv).2. Check the purity of the starting halide by NMR or GC.3. Monitor the reaction by TLC/HPLC to confirm completion before quenching. |
| Product is Oily or Gummy | 1. Incomplete removal of DMF.2. Presence of low-melting impurities. | 1. Ensure the crude product is washed thoroughly with water after filtration.2. Re-slurry the crude product in hot water before recrystallization.3. Ensure the recrystallization process is effective; consider a different solvent system if needed. |
| Reaction Stalls | 1. Base is not strong enough or is wet.2. Temperature is too low. | 1. Switch to freshly opened, anhydrous base.2. Re-verify thermocouple calibration and ensure the reaction is maintained at 60-65°C. |
References
-
Shripanavar, C., & Deshmukh, M. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637. [Link]
-
PrepChem. (2017). Synthesis of N-(6-Chloro-3-pyridylmethyl)phthalimide. [Link]
-
Bäckvall, J.-E., et al. (2009). Synthesis of a Neonicotinoide Pesticide Derivative via Chemoenzymatic Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 74(13), 4847–4850. [Link]
-
Banciu, M. D., et al. (2008). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Revue Roumaine de Chimie, 53(12), 1145-1153. [Link]
- Google Patents. Process for preparing imidacloprid. (US6307053B1).
- Google Patents. Synthesis method of imidacloprid as insecticide. (CN103772354A).
-
PubChem. Phthalic Anhydride. (CID 6811). [Link]
-
Flores-Conde, M. I., et al. (2022). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Molecules, 27(19), 6599. [Link]
-
Gümüş, M., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1264, 133261. [Link]
- Google Patents.
-
ResearchGate. Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. (Publication) [Link]
-
ResearchGate. Mechanochemical Synthesis of Phthalimides with Crystal Structures of Intermediates and Products. (Publication) [Link]
-
Organic Chemistry Portal. Phthalimide synthesis. [Link]
-
Mateu-Sánchez, M., et al. (1999). Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by application of micellar electrokinetic capillary chromatography with solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 734(2), 205-211. [Link]
-
Goral, K., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 695. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by application of micellar electrokinetic capillary chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phthalimide synthesis [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalic Anhydride | C6H4(CO)2O | CID 6811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of N-(6-Chloro-3-pyridylmethyl)phthalimide
Welcome to the technical support center for N-(6-Chloro-3-pyridylmethyl)phthalimide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to overcome common purification challenges encountered during the synthesis of this key intermediate.
Introduction to Purification Challenges
N-(6-Chloro-3-pyridylmethyl)phthalimide is a crucial building block in the synthesis of neonicotinoid insecticides, such as Imidacloprid. Its synthesis, typically a variation of the Gabriel synthesis, involves the reaction of potassium phthalimide with 2-chloro-5-(chloromethyl)pyridine.[1] While the synthesis is relatively straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials, side products, and subsequent degradation. This guide provides a systematic approach to identifying and resolving these purification hurdles.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My final product is an oil or a sticky solid that won't crystallize. What is the likely cause and how can I fix it?
Answer:
This is a common issue often caused by the presence of residual solvent, typically a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) used in the synthesis, or the presence of unreacted 2-chloro-5-(chloromethyl)pyridine.
Causality:
-
Residual DMF: DMF is hygroscopic and has a high boiling point (153 °C), making it difficult to remove completely under standard vacuum. Its presence can significantly lower the melting point of the product and inhibit crystallization.
-
Unreacted 2-chloro-5-(chloromethyl)pyridine: This starting material is a liquid at room temperature and can act as a eutectic contaminant, preventing the solidification of your desired product.
Troubleshooting Steps:
-
Azeotropic Removal of DMF: If residual DMF is suspected, dissolve the crude product in a solvent like toluene and evaporate the solvent under reduced pressure. Repeating this process 2-3 times can help to azeotropically remove the DMF.
-
Aqueous Work-up: A thorough aqueous work-up can remove DMF and other water-soluble impurities. After the reaction, the mixture can be poured into water and stirred. The precipitated solid can then be filtered. A patent describing the synthesis of the target molecule suggests a work-up procedure involving the addition of water and diethyl ether to the reaction mixture, followed by filtration of the crystalline product.[1]
-
Recrystallization: If the product is still oily, attempt to triturate it with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane. This can often induce crystallization by washing away oily impurities. If crystallization occurs, proceed with a full recrystallization.
FAQ 2: My NMR analysis shows the presence of phthalimide. How can I remove it?
Answer:
The presence of phthalimide indicates either incomplete deprotonation of phthalimide to potassium phthalimide before the reaction or hydrolysis of the product during work-up.
Causality:
-
Incomplete Deprotonation: If the base used to form potassium phthalimide (e.g., potassium hydroxide or potassium hydride) is not sufficiently reactive or is used in a substoichiometric amount, unreacted phthalimide will remain.
-
Product Hydrolysis: While N-alkylphthalimides are generally stable, prolonged exposure to strongly acidic or basic conditions during the work-up can cause some hydrolysis back to phthalimide.
Troubleshooting Steps:
-
Solvent Washing: Phthalimide has low solubility in many organic solvents compared to its N-alkylated derivative. Washing the crude product with a minimal amount of a cold solvent in which phthalimide is poorly soluble, such as a mixture of dichloromethane and hexane, can be effective.
-
Column Chromatography: Flash column chromatography is a highly effective method for separating N-(6-Chloro-3-pyridylmethyl)phthalimide from the more polar phthalimide. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation.
-
Base Wash: A wash with a mild aqueous base (e.g., a dilute sodium bicarbonate solution) can help to deprotonate the acidic N-H of phthalimide (pKa ~8.3), increasing its aqueous solubility and aiding its removal from the organic phase during an extraction.[2]
FAQ 3: I observe an impurity with a mass corresponding to a disubstituted product. What is this and how can it be avoided?
Answer:
This is likely a bis-substituted impurity, such as 1,3-Bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine if subsequent reaction steps for imidacloprid synthesis are performed in the same pot, or a dimer formed from the starting material.[3]
Causality:
-
Side reactions of 2-chloro-5-(chloromethyl)pyridine: This starting material has two electrophilic centers. While the chloromethyl group is significantly more reactive towards S_N2 displacement by the phthalimide anion, under certain conditions, particularly with prolonged reaction times or elevated temperatures, side reactions involving the chloro-pyridine moiety can occur.
Troubleshooting Steps:
-
Control of Stoichiometry and Reaction Time: Use a slight excess of potassium phthalimide to ensure the complete consumption of 2-chloro-5-(chloromethyl)pyridine. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times after the starting material has been consumed.
-
Column Chromatography: These higher molecular weight, often less polar, impurities can typically be separated from the desired product by flash column chromatography.
-
Recrystallization: A carefully selected recrystallization solvent system may allow for the selective crystallization of the desired product, leaving the impurity in the mother liquor.
Purification Protocols
Protocol 1: Recrystallization
This is the preferred method for purifying solid materials to a high degree of purity. The choice of solvent is critical. Based on the polarity of the molecule, a good starting point would be alcohols, esters, or chlorinated solvents.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, dichloromethane, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude N-(6-Chloro-3-pyridylmethyl)phthalimide and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For optimal crystal growth, the flask can be insulated to slow the cooling process. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight. A patent for a similar compound mentions recrystallization from ethanol.[4]
Protocol 2: Flash Column Chromatography
This technique is useful for separating the desired product from impurities with different polarities.
Step-by-Step Methodology:
-
Stationary Phase Selection: Use silica gel (60 Å, 230-400 mesh) as the standard stationary phase.
-
Mobile Phase Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good solvent system will give the product a retention factor (R_f) of approximately 0.3-0.4. A mixture of hexane and ethyl acetate is a good starting point.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the column.
-
Elution: Start eluting the column with the initial mobile phase. The polarity can be gradually increased (gradient elution) to elute the components. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified N-(6-Chloro-3-pyridylmethyl)phthalimide.
Data Presentation
| Purification Method | Typical Solvents/Mobile Phase | Expected Purity | Key Considerations |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexane | >99% | Requires the product to be a solid. Solvent selection is critical. |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | >98% | Effective for removing both more and less polar impurities. Can be time-consuming. |
| Aqueous/Solvent Wash | Water, Diethyl Ether, Hexane | Variable | Good for removing highly polar or non-polar impurities and residual solvents. May not remove closely related impurities. |
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of N-(6-Chloro-3-pyridylmethyl)phthalimide.
References
Sources
- 1. DE3727126A1 - N-(2-chloro-pyridin-5-ylmethyl)phthalimide, process for its preparation, and its processing to give 2-chloro-5-aminomethylpyridine - Google Patents [patents.google.com]
- 2. Phthalimide - Wikipedia [en.wikipedia.org]
- 3. Imidacloprid Impurity 1 | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermal Hazards in Large-Scale Phthalimide Synthesis
Welcome to the Technical Support Center for the large-scale synthesis of phthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the thermal hazards associated with common industrial production methods. While the term "exothermic" is often associated with runaway reactions, the thermal landscape of phthalimide synthesis is nuanced. The most prevalent industrial methods, such as the reaction of phthalic anhydride with ammonia or urea, are characterized by high-temperature operating conditions, which present their own set of thermal management challenges. Conversely, alternative routes like the Gabriel synthesis for producing primary amines from phthalimide involve distinct exothermic steps that require careful control.
This resource will provide a comprehensive overview of these thermal hazards, offering troubleshooting guides and best practices to ensure safe and efficient large-scale production.
Frequently Asked Questions (FAQs)
Q1: Is the industrial synthesis of phthalimide from phthalic anhydride and ammonia a highly exothermic reaction?
A1: Contrary to some assumptions, the overall reaction of molten phthalic anhydride with ammonia to produce phthalimide is endothermic, requiring significant heat input to proceed. Industrial processes often operate at elevated temperatures, ranging from 235°C to 300°C, to drive the reaction to completion.[1] The primary thermal hazard in this process is the management of these high temperatures and the potential for pressure build-up, rather than a runaway exothermic reaction.[1]
Q2: What are the primary thermal concerns when using urea instead of ammonia with phthalic anhydride?
A2: The reaction of phthalic anhydride with urea is also conducted at high temperatures, typically by melting the two solids together (melting points around 131-133°C). While the reaction itself is considered exothermic, the initial and sustained heating required to initiate and complete the reaction is a primary operational consideration.[2] The main thermal challenges are ensuring uniform heating to prevent localized charring and managing any off-gassing that may occur at these elevated temperatures.
Q3: Does the Gabriel synthesis of primary amines using phthalimide have exothermic steps?
A3: Yes, the Gabriel synthesis involves two key exothermic steps.[3][4]
-
Deprotonation of Phthalimide: The first step involves the reaction of phthalimide with a base, such as potassium hydroxide (KOH), to form potassium phthalimide.[4] This is an acid-base neutralization reaction, which is typically exothermic and will generate heat upon mixing.
-
N-Alkylation: The subsequent reaction of the phthalimide anion with an alkyl halide is a nucleophilic substitution (SN2) reaction, which is also generally exothermic.[3][5]
The primary concern in a large-scale Gabriel synthesis is managing the heat generated during these steps, particularly during the addition of reagents, to prevent a rapid temperature rise.[6]
Q4: What are the main risks associated with poor thermal management in phthalimide synthesis?
A4: The risks depend on the synthesis route:
-
For High-Temperature Processes (Phthalic Anhydride + Ammonia/Urea):
-
Over-pressurization: If the reaction temperature exceeds the design limits, the vapor pressure of the components can lead to a dangerous increase in reactor pressure.
-
Product Degradation: Excessive temperatures can lead to the decomposition of the desired phthalimide product, reducing yield and purity.[7]
-
Equipment Failure: Prolonged operation at temperatures beyond the material limits of the reactor can compromise its structural integrity.[8]
-
-
For Gabriel Synthesis:
-
Thermal Runaway: Uncontrolled addition of the base or alkyl halide can lead to a rapid accumulation of heat, causing the reaction rate to accelerate uncontrollably.[6] This can result in a sudden and dangerous increase in temperature and pressure.[9]
-
Side Reactions: Higher temperatures can promote unwanted side reactions, reducing the yield of the desired primary amine.
-
Troubleshooting Guide
Issue 1: Unexpected Temperature Spike During Reagent Addition in Gabriel Synthesis
Q: We are running a large-scale Gabriel synthesis and observe a rapid temperature increase that is difficult to control during the addition of potassium hydroxide to the phthalimide slurry. What is happening and what should we do?
A: You are likely experiencing a significant exotherm from the acid-base neutralization reaction.[4] The rate of heat generation is exceeding the heat removal capacity of your reactor's cooling system.
Troubleshooting Steps:
-
Immediately Stop Reagent Addition: This is the most critical first step to prevent further heat generation.
-
Ensure Maximum Cooling: Verify that the cooling system for the reactor jacket is operating at maximum capacity.[10]
-
Monitor Reactor Temperature and Pressure: Keep a close watch on both parameters. If the temperature continues to rise and approaches the boiling point of the solvent or the pressure approaches the relief valve setpoint, proceed to emergency procedures.
-
Agitation: Ensure the agitator is running at an appropriate speed to ensure good heat transfer to the cooling jacket and prevent the formation of localized hot spots.
Preventative Measures:
-
Slow Down the Addition Rate: The addition of the base should be slow and controlled, allowing the cooling system to keep pace with the heat generation.[11]
-
Pre-cool the Reactor Contents: Before starting the base addition, cool the initial phthalimide slurry to a lower temperature to provide a larger thermal sink.
-
Use a Semi-Batch Process: For exothermic reactions, a semi-batch process where one reagent is added gradually to the other is generally safer than a batch process where all reagents are mixed at once.[12]
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry to quantify the heat of reaction. This data is essential for designing an adequate cooling system.
Issue 2: Reactor Pressure Exceeds Safe Operating Limits in High-Temperature Synthesis
Q: During the synthesis of phthalimide from phthalic anhydride and ammonia, the reactor pressure is climbing above the recommended operating pressure, even though the temperature is at the setpoint. What are the potential causes and solutions?
A: An unexpected pressure increase at a stable temperature in this process could be due to several factors:
-
Inert Gas Accumulation: If the ammonia feed contains non-condensable impurities (like nitrogen), they can accumulate in the reactor headspace, leading to a gradual increase in pressure.
-
Off-Gassing from Side Reactions: Unwanted decomposition reactions, potentially catalyzed by impurities, could be generating gaseous byproducts.
-
Blocked Vent or Relief Line: A physical obstruction in the pressure relief system can lead to a dangerous pressure buildup.
Troubleshooting Steps:
-
Verify Pressure Reading: Use a secondary, calibrated pressure gauge to confirm the pressure reading from the primary instrument.
-
Analyze Headspace Gas: If possible and safe to do so, take a sample of the reactor headspace for analysis to identify the presence of non-condensable gases or unexpected byproducts.
-
Controlled Venting: If the pressure continues to rise and non-condensable gas accumulation is suspected, carefully vent a small amount of the headspace gas to a safe location or a scrubber system, while closely monitoring the pressure.
-
Inspect Relief System: After the batch is safely completed and the reactor is shut down, inspect the pressure relief valve and any associated piping for blockages.
Preventative Measures:
-
Raw Material Purity: Ensure the ammonia and phthalic anhydride feeds meet the required purity specifications to minimize side reactions.
-
Regular Maintenance of Relief Systems: Implement a routine inspection and testing schedule for all pressure relief devices.[13]
Key Experimental Protocols and Best Practices
Protocol 1: Controlled Heating of a High-Temperature Reactor
This protocol outlines the general steps for safely heating a large-scale reactor for phthalimide synthesis from phthalic anhydride and ammonia.
-
Pre-flight Checks:
-
Confirm that all maintenance and safety checks on the reactor, including pressure relief devices, have been completed.
-
Ensure all necessary utilities (cooling water, nitrogen for inerting, etc.) are available.
-
Verify that the temperature and pressure sensors are calibrated and functioning correctly.
-
-
Inerting the Reactor:
-
Purge the reactor with an inert gas, such as nitrogen, to remove any residual oxygen. This is crucial to prevent the formation of a flammable atmosphere, especially if there is any potential for side reactions that could produce combustible gases.
-
-
Charging Reagents:
-
Charge the molten phthalic anhydride to the reactor.
-
-
Initiating Heating:
-
Start the flow of the heating medium (e.g., thermal oil) to the reactor jacket at a low rate.
-
Program a gradual heating ramp in the process control system. A slow and steady increase in temperature is crucial to prevent thermal shock to the reactor and to allow for controlled pressurization.
-
-
Ammonia Addition:
-
Once the reactor contents reach the initial reaction temperature, begin the controlled addition of ammonia gas or aqueous ammonia.[14]
-
Monitor the reactor pressure closely during the addition. The rate of ammonia addition should be controlled to maintain the pressure within the safe operating limits of the vessel.
-
-
Monitoring the Reaction:
-
Continuously monitor the reactor temperature and pressure throughout the batch.
-
Set high and low alarms for both temperature and pressure to alert operators to any deviations from the setpoints.
-
Data Summary Table: Thermal Management Parameters
| Parameter | Phthalic Anhydride + Ammonia/Urea | Gabriel Synthesis (N-Alkylation) |
| Primary Thermal Hazard | High operating temperature (up to 300°C)[1] | Exothermic reaction (neutralization & SN2)[3][4] |
| Typical Operating Temp. | 235 - 300 °C[1] | Varies with solvent and alkyl halide, often moderately elevated (e.g., 50-100°C) to increase reaction rate. |
| Typical Operating Pressure | 2 - 10 bar[14] | Typically atmospheric, but can increase with temperature. |
| Key Control Strategy | Precise and stable heating, pressure control via controlled reagent feed. | Controlled reagent addition rate, efficient heat removal via cooling jacket.[11] |
| Emergency Cooling | Stop heating, use cooling jacket with thermal fluid.[10] | Crash cooling with emergency cooling supply, quenching the reaction.[9] |
Visualization: Troubleshooting a High-Temperature Alarm
The following diagram illustrates a logical workflow for an operator when a high-temperature alarm is triggered in a batch reactor.
Caption: High-Temperature Alarm Troubleshooting Workflow
References
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Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved January 23, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved January 23, 2026, from [Link]
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BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved January 23, 2026, from [Link]
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A Linde Company. (n.d.). Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling. Retrieved January 23, 2026, from [Link]
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YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved January 23, 2026, from [Link]
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ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved January 23, 2026, from [Link]
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Hydrocarbon Processing. (2022, May 1). Case study: The science behind amine process column corrosion and remedial solutions. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). High Temperature Materials for Nuclear Fast Fission and Fusion Reactors and Advanced Fossil Power Plants. Retrieved January 23, 2026, from [Link]
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The Review of Physical Chemistry of Japan. (n.d.). The reaction between urea and phthalic anhydride under pressure. Retrieved January 23, 2026, from [Link]
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Sigma Thermal. (n.d.). Jacketed Reactor Heating & Cooling. Retrieved January 23, 2026, from [Link]
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MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved January 23, 2026, from [Link]
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Idaho National Laboratory. (2018, May). Status of Metallic Structural Materials for Molten Salt Reactors. Retrieved January 23, 2026, from [Link]
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MDPI. (n.d.). Cooperative Effect of Ammonium Polyphosphate and Talcum for Enhancing Fire-Proofing Performance of Silicone Rubber-Based Insulators via Formation of a HIGH-Strength Barrier Layer. Retrieved January 23, 2026, from [Link]
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Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved January 23, 2026, from [Link]
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IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved January 23, 2026, from [Link]
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MoltenSalt.org. (n.d.). CHAPTER 13 CONSTRUCTION MATERIALS FOR MOLTEN-SALT REACTORS. Retrieved January 23, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of N-(6-Chloro-3-pyridylmethyl)phthalimide Analogs for Novel Insecticide Development
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(6-Chloro-3-pyridylmethyl)phthalimide analogs, a class of compounds rationally designed by combining the key pharmacophoric elements of neonicotinoid insecticides with the versatile phthalimide scaffold. This document is intended for researchers, scientists, and professionals in the field of drug discovery and pesticide development, offering insights into the design, synthesis, and biological evaluation of these potential next-generation insecticides.
Introduction: The Rationale for Hybrid Insecticide Design
The development of novel insecticides is a critical endeavor to address the challenges of pesticide resistance and the need for more environmentally benign pest control solutions. A promising strategy in insecticide design is the hybridization of known pharmacophores to create new chemical entities with potentially enhanced efficacy, selectivity, or improved toxicological profiles.
The N-(6-Chloro-3-pyridylmethyl) moiety is the cornerstone of many highly successful neonicotinoid insecticides, such as imidacloprid. This "chloronicotinyl" system is crucial for binding to the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The phthalimide group, on the other hand, is a privileged scaffold in medicinal and agricultural chemistry, found in a wide range of biologically active molecules, including fungicides and insecticides. Phthalimide-containing compounds are known to exhibit various modes of action, including the inhibition of cholinesterase enzymes, a key mechanism for pest control.[1][2]
The conjugation of the N-(6-Chloro-3-pyridylmethyl) pharmacophore with a phthalimide scaffold presents a rational approach to developing novel insecticides. The resulting hybrid molecule, N-(6-Chloro-3-pyridylmethyl)phthalimide, could potentially exhibit a dual mode of action or possess unique properties due to the combined structural features. This guide will explore the structure-activity relationships of this molecular framework, providing a comparative analysis of how structural modifications are likely to impact insecticidal activity.
Core Molecular Scaffold and Postulated Structure-Activity Relationships
The core scaffold of N-(6-Chloro-3-pyridylmethyl)phthalimide can be systematically modified at three key positions to investigate the structure-activity relationship:
-
The Phthalimide Ring (Part A): Modifications to the aromatic ring of the phthalimide moiety.
-
The Chloropyridinylmethyl Moiety (Part B): Alterations to the pyridine ring and the benzylic methylene linker.
-
Bioisosteric Replacement of the Phthalimide Group (Part C): Substitution of the entire phthalimide scaffold with other cyclic imides or related structures.
The following sections will delve into a comparative analysis of hypothetical analogs, drawing insights from established SAR principles of both neonicotinoids and phthalimide-based insecticides.
Part A: The Phthalimide Ring
Substitutions on the phthalimide ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn can affect its binding to the target site and its pharmacokinetic profile.
| Modification | Rationale / Predicted Impact on Activity | Supporting Evidence/Analogy |
| Electron-withdrawing groups (e.g., -NO2, -CF3) | May enhance binding affinity through favorable electronic interactions with the target receptor. However, excessive electron withdrawal could decrease metabolic stability. | In some series of phthalimide-based compounds, electron-withdrawing groups have been shown to enhance biological activity. |
| Electron-donating groups (e.g., -CH3, -OCH3) | Could increase lipophilicity, potentially improving penetration through the insect cuticle. This may lead to enhanced in vivo efficacy. | Structure-activity relationship (SAR) investigations have shown that substitutions on the phthalimide nucleus can influence electronic architecture and steric environment, which can be adjusted to improve potency and selectivity.[3] |
| Halogens (e.g., -F, -Cl, -Br) | The introduction of halogens can modulate lipophilicity and metabolic stability. Fluorine substitutions, in particular, are often used to block sites of metabolism. | Fluorinated derivatives of phthalimides have demonstrated significant biological activity in other therapeutic areas.[4] |
| Bulky substituents | Large groups may cause steric hindrance at the binding site, leading to a decrease in activity. | The specific steric requirements of the target receptor are a critical determinant of activity. |
Part B: The 6-Chloro-3-pyridinylmethyl Moiety
This component is critical for the neonicotinoid-like activity. Modifications here are expected to have a profound impact on the interaction with the insect nAChR.
| Modification | Rationale / Predicted Impact on Activity | Supporting Evidence/Analogy |
| Replacement of 6-Chloro group | The 6-chloro substituent is a key feature for high insecticidal activity in many neonicotinoids. Its replacement with other groups (e.g., -H, -F, -CH3) is likely to reduce potency. | SAR studies on neonicotinoids have consistently shown the importance of an electron-withdrawing group at the 6-position of the pyridine ring for potent nAChR agonistic activity. |
| Modification of the pyridine ring | Isosteric replacement of the pyridine ring with other heterocycles (e.g., thiazole) could be explored, but this would represent a significant deviation from the neonicotinoid pharmacophore and may lead to a loss of affinity for the nAChR. | The chloropyridinyl moiety is a well-established and highly optimized pharmacophore for nAChR binding. |
| Alteration of the methylene linker | Increasing the length of the linker or introducing rigidity could alter the spatial relationship between the pyridinyl and phthalimide moieties, likely disrupting optimal binding. | The methylene linker provides the correct orientation for the two key structural components. |
Part C: Bioisosteric Replacement of the Phthalimide Group
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.[5][6][7][8][9] Replacing the phthalimide moiety with other cyclic imides or related structures could lead to analogs with improved characteristics.
| Bioisosteric Replacement | Rationale / Predicted Impact on Activity |
| Naphthalimide | The larger aromatic system of naphthalimide could lead to enhanced π-π stacking interactions with the target protein, potentially increasing binding affinity. Naphthalimide derivatives are known to possess anticancer and DNA-intercalating properties.[10] |
| Hexahydrophthalimide | A saturated ring system would significantly alter the electronics and conformation of this part of the molecule. This could be beneficial if the planarity of the phthalimide is not essential for activity. Hexahydrophthalimide hybrids have been explored as PPO inhibitors.[11] |
| Substituted Maleimides | Maleimides are another class of cyclic imides with a broad spectrum of biological activities. Their smaller size and different electronic properties compared to phthalimides could lead to a different SAR profile. |
| Open-chain diacyl amines | Breaking the cyclic structure would dramatically increase conformational flexibility. This is generally expected to be detrimental to activity due to the entropic cost of binding. |
Experimental Protocols
General Synthesis of N-(6-Chloro-3-pyridylmethyl)phthalimide Analogs
The synthesis of N-substituted phthalimides is typically achieved through the condensation of phthalic anhydride with a primary amine.[12]
Step 1: Synthesis of 3-(Aminomethyl)-6-chloropyridine
The key intermediate, 3-(aminomethyl)-6-chloropyridine, can be synthesized from 6-chloro-3-methylpyridine via a multi-step process involving radical bromination followed by nucleophilic substitution with an amine source.
Step 2: Condensation with Phthalic Anhydride or its Derivatives
-
Method A: Thermal Condensation
-
To a solution of 3-(aminomethyl)-6-chloropyridine (1.0 eq) in glacial acetic acid, add the desired phthalic anhydride derivative (1.05 eq).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure N-(6-Chloro-3-pyridylmethyl)phthalimide analog.
-
-
Method B: Base-Catalyzed Condensation
-
Dissolve phthalimide or a derivative (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add a base, such as potassium carbonate (K2CO3) (1.5 eq), to the solution.
-
Add 3-(bromomethyl)-6-chloropyridine (1.1 eq) and heat the mixture at 75 °C.[13]
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
-
Insecticidal Activity Bioassay
The insecticidal activity of the synthesized analogs can be evaluated against various pest insects, such as the Caribbean fruit fly (Anastrepha suspensa), aphids, or lepidopteran larvae.[14][15]
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions of known concentrations.
-
Application Method:
-
Topical Application: Apply a small, defined volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of the insect.
-
Diet Incorporation: Incorporate the test compounds into the artificial diet of the insects at various concentrations.
-
-
Experimental Controls: Use a negative control (solvent only) and a positive control (a commercial insecticide with a known mode of action).
-
Observation and Data Collection: Maintain the treated insects under controlled environmental conditions (temperature, humidity, photoperiod). Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the median lethal dose (LD50) or median lethal concentration (LC50) for each compound using probit analysis.
Visualization of Key Concepts
Molecular Scaffold and Sites for SAR Studies
Caption: Core scaffold and key regions for SAR modification.
Synthetic Workflow
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A Comparative Guide to the Biological Activities of Pomalidomide (CAS 120739-60-8) and Thalidomide
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of oncology and immunology, the development of immunomodulatory drugs (IMiDs®) has marked a significant therapeutic advancement, particularly in the treatment of multiple myeloma (MM). Thalidomide (CAS 50-35-1), a compound with a notorious history due to its teratogenic effects, was repurposed after the discovery of its potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties.[1] This revival spurred the development of more potent and structurally related analogs. Among these, Pomalidomide (CAS 120739-60-8) has emerged as a key third-generation IMiD, demonstrating superior efficacy in treating relapsed and refractory multiple myeloma.[2][3]
This guide provides a detailed, objective comparison of the biological activities of Pomalidomide and its progenitor, Thalidomide. We will delve into their shared mechanism of action and dissect the experimental data that highlights the significant differences in their potency and downstream cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two critical therapeutic agents.
The Central Mechanism of Action: Cereblon-Mediated Protein Degradation
The primary mechanism of action for both Pomalidomide and Thalidomide was a long-standing puzzle, but is now understood to revolve around their interaction with the protein Cereblon (CRBN).[4][5] CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6]
The binding of an IMiD to CRBN fundamentally alters the substrate specificity of the E3 ligase complex. This molecular "glue" effect brings new proteins—termed neosubstrates—into proximity with the ligase, leading to their polyubiquitination and subsequent degradation by the proteasome. The specific biological outcomes of the IMiD, whether therapeutic or toxic, are dictated by which neosubstrates are targeted for degradation.
Key neosubstrates identified to date include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival and proliferation of multiple myeloma cells.[7] Their degradation is a cornerstone of the anti-myeloma activity of Pomalidomide and other potent IMiDs.[7][8]
-
SALL4: A transcription factor crucial for embryonic development. Its degradation is strongly linked to the devastating teratogenic effects (e.g., limb malformations) associated with Thalidomide and its analogs.[9]
The causality is direct: IMiD binding to CRBN induces a conformational change that recruits these neosubstrates for destruction, triggering downstream anti-cancer and immunomodulatory effects.
Figure 1: Mechanism of action for IMiDs.
Comparative Analysis of Biological Activities
While sharing a core mechanism, Pomalidomide exhibits significantly enhanced biological activity compared to Thalidomide across several key domains. Clinical and preclinical investigations have established Pomalidomide as a more potent molecule.[2][3]
Anti-Myeloma and Antiproliferative Activity
Pomalidomide has a more potent direct anti-tumor effect on multiple myeloma (MM) cells than Thalidomide. Experimental evidence shows that while Thalidomide has a minimal direct impact on the proliferation and survival of myeloma cells, Pomalidomide effectively induces both cell-cycle arrest and apoptosis (programmed cell death).[10] This pro-apoptotic activity is mediated through the induction of caspase-8 and the suppression of the pro-survival NF-κB transcription factor.[11]
The enhanced potency is directly linked to its superior ability to induce the degradation of IKZF1 and IKZF3, which are critical for MM cell survival.[7]
Immunomodulatory Effects
Both drugs modulate the immune system, but Pomalidomide does so with greater efficacy.[5] The effects can be categorized into two main areas: enhancement of cellular immunity and modulation of cytokine production.
-
T-Cell and Natural Killer (NK) Cell Activation: Pomalidomide is a more potent stimulator of T-cells and enhances the cytotoxic activity of both T-cells and NK cells.[7][10][12] This is achieved in part by increasing the production of interleukin-2 (IL-2), a key cytokine for lymphocyte proliferation and activation.[2][12]
-
Cytokine Production:
-
Inhibition of Pro-inflammatory Cytokines: A hallmark of IMiDs is their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine, from peripheral blood mononuclear cells (PBMCs).[5] Pomalidomide is the most potent of the IMiDs in this regard.[5] They also inhibit other inflammatory cytokines like IL-1, IL-6, and IL-12.[5][13]
-
Stimulation of IL-2: As mentioned, Pomalidomide enhances IL-2 production from T-cells, which amplifies the anti-tumor immune response.[2][5]
-
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is critical for supplying nutrients to growing tumors. Both Thalidomide and Pomalidomide possess anti-angiogenic properties, but Pomalidomide is markedly more potent.[4][12][14][15][16][17][18] It more effectively inhibits the formation of new blood vessels, in part by downregulating the expression of vascular endothelial growth factor (VEGF).[11][12] Studies have shown that Pomalidomide inhibits VEGF-driven angiogenesis more potently than Thalidomide.[15][19]
Anti-inflammatory Effects
Beyond the modulation of specific cytokines, both compounds exhibit broader anti-inflammatory activities. They can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators.[10][11] This action contributes to creating a less hospitable microenvironment for tumor growth.[7][11]
Potency and Efficacy: A Quantitative Comparison
The most striking difference between Pomalidomide and Thalidomide lies in their relative potency. Preclinical studies have consistently demonstrated that Pomalidomide achieves its biological effects at much lower concentrations.
| Biological Activity | Pomalidomide (CAS 120739-60-8) | Thalidomide (CAS 50-35-1) | Relative Potency | Reference |
| TNF-α Inhibition | High Potency | Lower Potency | Pomalidomide is the most potent IMiD in inhibiting TNF-α. | [5] |
| T-Cell Co-stimulation (IL-2 Production) | High Potency | Lower Potency | Pomalidomide is more effective at enhancing IL-2 production. | [2][5] |
| Anti-Angiogenesis | High Potency | Lower Potency | Pomalidomide is a more potent inhibitor of VEGF-driven angiogenesis. | [15][19] |
| Direct Anti-Myeloma Effects | Induces Apoptosis & Cell Cycle Arrest | Minimal Direct Effect on Proliferation | Pomalidomide shows significant direct cytotoxicity. | [10] |
| Overall Anti-Myeloma Potency | High Potency | Lower Potency | Pomalidomide is estimated to be ~100 times more potent than Thalidomide. | [3] |
Note: The relative potencies are derived from preclinical in vitro and in vivo models and serve to illustrate the magnitude of difference between the two compounds.
Experimental Protocols and Methodologies
To ensure the validity and reproducibility of findings when comparing these compounds, standardized and robust experimental protocols are essential. Below are representative methodologies for assessing key biological activities.
Protocol: In Vitro Angiogenesis Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Methodology:
-
Preparation: Thaw Matrigel® basement membrane matrix on ice overnight. Coat a 96-well plate with 50 µL of Matrigel® per well and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in complete medium to a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of Pomalidomide and Thalidomide in the cell culture medium.
-
Incubation: Add 100 µL of the HUVEC suspension to each Matrigel®-coated well. Immediately add 100 µL of the medium containing the test compounds (or vehicle control).
-
Analysis: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Photograph the tube networks using an inverted microscope.
-
Quantification: Analyze the images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of loops. Compare the results from treated wells to the vehicle control to determine the percent inhibition.
Causality: A reduction in tube formation in the presence of the compound directly indicates an anti-angiogenic effect on endothelial cells. This self-validating system includes a vehicle control to establish a baseline for normal tube formation.
Figure 2: Workflow for an in vitro tube formation assay.
Protocol: TNF-α Secretion Assay in PBMCs
This protocol measures the inhibition of TNF-α production from immune cells, a key indicator of anti-inflammatory and immunomodulatory activity.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plating: Resuspend PBMCs in RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treatment: Add varying concentrations of Pomalidomide, Thalidomide, or vehicle control to the wells. Incubate for 1-2 hours at 37°C.
-
Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Analysis: Calculate the IC50 value (the concentration of drug that inhibits TNF-α production by 50%) for each compound.
Causality: The experiment is designed to measure the direct inhibitory effect of the compounds on stimulated immune cells. The inclusion of unstimulated and stimulated (vehicle-only) controls ensures that the observed reduction in TNF-α is a drug-specific effect and not due to cell death or lack of stimulation.
Conclusion
Pomalidomide (CAS 120739-60-8) represents a significant refinement of the therapeutic potential first identified in Thalidomide. Both molecules exert their pleiotropic effects by binding to Cereblon and inducing the degradation of specific neosubstrate proteins. However, extensive preclinical and clinical data unequivocally demonstrate that Pomalidomide is a significantly more potent agent.[3][5]
Its superiority is evident across all major therapeutic activities: it has more potent direct anti-myeloma effects, stronger immunomodulatory activity through enhanced T-cell/NK-cell stimulation and cytokine modulation, and more powerful anti-angiogenic properties.[5][10][15][19] This enhanced potency allows for lower therapeutic doses, which can influence the overall safety and efficacy profile. This comparative analysis underscores the success of rational drug design in optimizing a lead compound to produce a next-generation therapeutic with substantially improved biological activity.
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Lacy, M. Q., & Hayman, S. R. (2013). Pomalidomide. Blood, 122(14), 2315–2319. [Link]
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Chanan-Khan, A. A., et al. (2013). Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma. Blood Cancer Journal, 3(9), e140. [Link]
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Asatsuma-Okumura, T., et al. (2019). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 166(4), 299-305. [Link]
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Gertz, M. A. (2013). Pomalidomide and its clinical potential for relapsed or refractory multiple myeloma: an update for the hematologist. Therapeutic Advances in Hematology, 4(5), 337-346. [Link]
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Hagner, P. R., et al. (2015). Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression. Blood, 126(23), 4829. [Link]
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R Discovery. (n.d.). What are the molecular and cellular mechanisms involved in the action of Pomalidomide? Retrieved January 23, 2026, from [Link]
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Sissy, K., et al. (2019). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 62(24), 11217-11227. [Link]
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International Myeloma Foundation. (n.d.). Pomalyst (Pomalidomide) for Multiple Myeloma. Retrieved January 23, 2026, from [Link]
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Wikipedia. (n.d.). Cereblon E3 ligase modulator. Retrieved January 23, 2026, from [Link]
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Dr. Hasudungan. (2025, April 13). Pharmacology of Thalidomide Thalomid, Thaletro; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
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Keane, M. P., et al. (2003). Thalidomide inhibits inflammatory and angiogenic activation of human intestinal microvascular endothelial cells (HIMEC). The Journal of Immunology, 171(12), 6774-6781. [Link]
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Li, X., et al. (2003). Effects of thalidomide on angiogenesis and tumor growth and metastasis of human hepatocellular carcinoma in nude mice. World Journal of Gastroenterology, 9(8), 1804-1809. [Link]
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RCSB PDB. (2022, July 20). 8D81: Cereblon~DDB1 bound to Pomalidomide. [Link]
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D'Amato, R. J., et al. (2013). Pomalidomide is strongly antiangiogenic and teratogenic in relevant animal models. Proceedings of the National Academy of Sciences, 110(52), 21128-21133. [Link]
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Ziegenhagen, M. W., et al. (2004). Thalidomide reduces IL-18, IL-8 and TNF-α release from alveolar macrophages in interstitial lung disease. European Respiratory Journal, 23(2), 239-245. [Link]
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Anderson, K. C., et al. (2006). Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma. Blood, 108(11), 195. [Link]
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Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326-2335. [Link]
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D'Amato, R. J., et al. (2014). Pomalidomide is strongly antiangiogenic and teratogenic in relevant animal models. PNAS, 111(2), E210. [Link]
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Zhang, L., et al. (2021). Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane. Frontiers in Pharmacology, 12, 706915. [Link]
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Chen, X., et al. (2018). Antiinflammation and Antioxidant Effects of Thalidomide on Pulmonary Fibrosis in Mice and Human Lung Fibroblasts. Oxidative Medicine and Cellular Longevity, 2018, 5943039. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione
For researchers and professionals in drug development, the purity and structural integrity of synthetic intermediates are paramount. This guide provides an in-depth analysis of the synthesis of 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione, a key building block in medicinal chemistry. We will explore a primary synthetic route, the Gabriel Synthesis, and validate its success through a comprehensive examination of spectral data. Furthermore, we will compare this established method with a notable alternative, the Mitsunobu reaction, offering insights into the practical considerations for selecting a synthetic strategy.
Introduction: The Significance of a Versatile Intermediate
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The phthalimide group acts as a masked primary amine, a common feature in many pharmaceutical compounds. The chlorinated pyridine moiety offers a reactive handle for further chemical modifications, making this compound a versatile scaffold for drug discovery programs. Ensuring the correct structure of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API).
Primary Synthetic Route: The Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines.[1] This multi-step process effectively avoids the over-alkylation often encountered in direct amination reactions with alkyl halides.[2] The synthesis of this compound via this route involves two key steps: the N-alkylation of potassium phthalimide and the subsequent (or in this case, the final product is the N-alkylated phthalimide).
Caption: Workflow for the Gabriel Synthesis of the target compound.
Experimental Protocol: Gabriel Synthesis
Materials:
-
Potassium phthalimide
-
3-(Chloromethyl)-6-chloropyridine
-
Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine potassium phthalimide (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Addition of Alkyl Halide: To the stirred suspension, add 3-(chloromethyl)-6-chloropyridine (1.05 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white to off-white solid.
Spectral Validation of the Synthesized Product
The cornerstone of synthetic chemistry is the unambiguous confirmation of the desired product's structure. A combination of spectroscopic techniques is employed for this validation.
| Spectroscopic Data | Expected Values for this compound |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | |
| Phthalimide Protons (m, 4H) | 7.85-7.95 and 7.70-7.80 |
| Methylene Protons (-CH₂-) (s, 2H) | ~4.90 |
| Pyridine Proton (d, 1H) | ~8.40 |
| Pyridine Proton (dd, 1H) | ~7.65 |
| Pyridine Proton (d, 1H) | ~7.30 |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | |
| Imide Carbonyls (C=O) | ~167.8 |
| Pyridine C-Cl | ~150.5 |
| Pyridine C-H | ~149.0, ~139.0, ~124.5 |
| Phthalimide Quaternary Carbons | ~132.0 |
| Phthalimide C-H | ~134.5, ~123.8 |
| Methylene Carbon (-CH₂-) | ~39.5 |
| FT-IR (KBr) ν (cm⁻¹) | |
| C=O Asymmetric Stretch (Imide) | ~1770 |
| C=O Symmetric Stretch (Imide) | ~1715 |
| C-N Stretch | ~1380 |
| C-Cl Stretch | ~720 |
| Mass Spectrometry (EI) | |
| Molecular Ion [M]⁺ | m/z 272/274 (due to ³⁵Cl and ³⁷Cl isotopes) |
| Fragment Ion [M - C₈H₄O₂N]⁺ | m/z 126/128 |
Rationale for Spectral Assignments
-
¹H NMR: The protons on the phthalimide ring typically appear as two multiplets in the aromatic region. The benzylic methylene protons are deshielded by the adjacent nitrogen and the pyridine ring, resulting in a singlet around 4.90 ppm. The three protons on the chloropyridine ring will exhibit distinct signals with characteristic coupling patterns.
-
¹³C NMR: The two carbonyl carbons of the imide are equivalent and appear as a single peak at approximately 167.8 ppm. The carbon attached to the chlorine on the pyridine ring is significantly deshielded. The remaining aromatic and methylene carbons can be assigned based on their expected chemical environments.
-
FT-IR: The two carbonyl stretching vibrations of the imide group are characteristic and appear as strong absorptions around 1770 and 1715 cm⁻¹. The C-N stretching of the imide and the C-Cl stretching of the chloropyridine provide further confirmation of the structure.
-
Mass Spectrometry: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments, with an intensity ratio of approximately 3:1.
Alternative Synthetic Route: The Mitsunobu Reaction
While the Gabriel synthesis is a robust method, the Mitsunobu reaction offers a powerful alternative for the N-alkylation of phthalimide, particularly when starting from an alcohol.[3] This reaction proceeds under mild conditions and is known for its stereospecificity, which is a significant advantage when dealing with chiral alcohols.[4]
Caption: Workflow for the Mitsunobu Reaction.
Experimental Protocol: Mitsunobu Reaction
Materials:
-
(6-Chloropyridin-3-yl)methanol
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: To a solution of (6-chloropyridin-3-yl)methanol (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired product.
Comparison of Synthetic Routes
| Feature | Gabriel Synthesis | Mitsunobu Reaction |
| Starting Material | Alkyl halide (3-(Chloromethyl)-6-chloropyridine) | Alcohol ((6-Chloropyridin-3-yl)methanol) |
| Reagents | Potassium phthalimide, DMF | Phthalimide, PPh₃, DIAD/DEAD, THF |
| Reaction Conditions | Elevated temperature (80-90 °C) | Mild (0 °C to room temperature) |
| Byproducts | Potassium chloride | Triphenylphosphine oxide, dialkyl hydrazinedicarboxylate |
| Purification | Often achievable by recrystallization | Typically requires column chromatography |
| Atom Economy | Generally higher | Lower due to stoichiometric phosphine and azodicarboxylate |
| Advantages | Cost-effective, simple work-up, reliable for primary halides.[1] | Mild conditions, high stereospecificity (inversion of configuration).[3] |
| Disadvantages | Requires preparation of the alkyl halide, higher temperatures. | Expensive reagents, difficult removal of byproducts. |
Conclusion
The synthesis of this compound can be reliably achieved via the Gabriel synthesis, and its structure can be unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The spectral data provides a unique fingerprint of the molecule, ensuring its identity and purity. While the Mitsunobu reaction presents a viable alternative with its own set of advantages, particularly its mild reaction conditions, the Gabriel synthesis often proves to be more practical for large-scale production due to its cost-effectiveness and simpler purification protocol. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and the availability of starting materials.
References
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Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PMC. [Link]
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N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide. PubChem. [Link]
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The Gabriel Synthesis. Master Organic Chemistry. [Link]
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IDENTIFICATION, CHARACTERIZATION AND SYNTHESIS OF POTENTIAL RELATED SUBSTANCES OF ETHIONAMIDE. Rasayan Journal of Chemistry. [Link]
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Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
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Gabriel Synthesis. Chemistry LibreTexts. [Link]
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Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. ResearchGate. [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
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Gabriel Synthesis. Organic Chemistry Tutor. [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]
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Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. [Link]
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Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. [Link]
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4 6 Chloropyridin 3 Yl Methanol, Grade Standard: Reagent Grade. IndiaMART. [Link]
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The Gabriel Synthesis. Chemistry Steps. [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
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Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. J-STAGE. [Link]
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Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PMC. [Link]
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Acetamiprid. PubChem. [Link]
-
6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. [Link]
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A Comparative Guide to the Molecular Docking of Isoindoline-1,3-dione Derivatives as Cyclooxygenase Inhibitors
Introduction: The Therapeutic Potential of Isoindoline-1,3-dione Derivatives as COX Inhibitors
The isoindoline-1,3-dione scaffold, a prominent feature in molecules like thalidomide and its analogs, has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] These derivatives have been explored for their anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2] A key mechanism underlying their anti-inflammatory and analgesic effects is the inhibition of cyclooxygenase (COX) enzymes.[3][4]
The COX enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to mitigate inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[6]
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein, providing insights into binding affinity and interaction patterns.[7] This in-silico approach allows for the rapid screening and evaluation of potential drug candidates, guiding further experimental studies.[7] This guide will provide a detailed, step-by-step protocol for a comparative docking study of representative isoindoline-1,3-dione derivatives against both COX-1 and COX-2, enabling a deeper understanding of their inhibitory potential and selectivity.
Experimental Design and Rationale
A robust in-silico experiment requires careful planning and justification for the chosen methodologies. Here, we outline the key considerations for our comparative docking study.
Selection of Target Proteins and Ligands
To ensure a meaningful comparison, we have selected the following:
-
Target Proteins:
-
Human Cyclooxygenase-1 (COX-1): PDB ID: 4M11. This crystal structure provides a high-resolution model of the constitutively expressed isoform.[8]
-
Human Cyclooxygenase-2 (COX-2): PDB ID: 3LN1. This structure of the inducible isoform will allow for a direct comparison of binding interactions and selectivity.[9]
-
-
Ligands:
-
2-(prop-2-yn-1-yl)isoindoline-1,3-dione (PID-1): A foundational isoindoline-1,3-dione derivative.
-
N-[4-(morpholin-4-yl)but-2-yn-1-yl]isoindoline-1,3-dione (PID-2): An aminoacetylenic derivative, which has shown anti-inflammatory activity.[3]
-
Celecoxib: A well-known selective COX-2 inhibitor that will serve as a positive control and a benchmark for comparison.
-
Choice of Docking Software: AutoDock Vina
For this study, we will utilize AutoDock Vina, a widely used and validated open-source molecular docking program.[9] Its scoring function and search algorithm have demonstrated high accuracy in predicting binding modes and affinities.
Workflow Overview
The comparative docking study will follow a systematic workflow, as illustrated in the diagram below. This ensures reproducibility and allows for a clear understanding of each stage of the process.
Figure 1: A schematic overview of the comparative molecular docking workflow.
Detailed Experimental Protocol
This section provides a step-by-step methodology for performing the comparative docking study. Adherence to these steps is crucial for obtaining reliable and reproducible results.
Software and Resource Requirements
-
AutoDock Vina: For performing the molecular docking simulations.
-
MGLTools/AutoDockTools: For preparing protein and ligand files.[10]
-
Open Babel: For converting ligand file formats.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): To retrieve the crystal structures of the target proteins.
Step-by-Step Protocol
Step 1: Protein Preparation
-
Download Protein Structures: Obtain the PDB files for COX-1 (4M11) and COX-2 (3LN1) from the RCSB PDB database.
-
Clean the Protein: Open the PDB file in AutoDockTools. Remove all water molecules and any co-crystallized ligands or ions.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Compute Gasteiger charges for the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format. This format includes atomic partial charges and atom types required by AutoDock Vina.[11]
Step 2: Ligand Preparation
-
Obtain Ligand Structures: Draw the 2D structures of PID-1, PID-2, and Celecoxib using a chemical drawing software and save them in a suitable format (e.g., MOL or SDF).
-
Convert to 3D: Use Open Babel to convert the 2D structures to 3D and generate initial conformers.
-
Prepare for Docking: Open the 3D ligand file in AutoDockTools. The software will automatically assign Gasteiger charges and set the rotatable bonds.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
Step 3: Grid Box Generation
The grid box defines the search space for the docking simulation and should encompass the active site of the enzyme.
-
Identify the Active Site: For both COX-1 and COX-2, the active site is a long hydrophobic channel. Key residues to consider include Arg120, Tyr355, and Ser530.[4]
-
Define Grid Parameters: In AutoDockTools, center the grid box on the active site. The dimensions should be large enough to accommodate the ligands. The following parameters are recommended:
-
For COX-1 (4M11):
-
Center X: -2.5, Y: 29.5, Z: 20.0
-
Dimensions (Å): 25 x 25 x 25
-
-
For COX-2 (3LN1):
-
Center X: 31.7, Y: -22.0, Z: -17.1
-
Dimensions (Å): 30 x 30 x 30[9]
-
-
-
Generate Grid Parameter File: Save the grid parameters as a configuration file (conf.txt).
Step 4: Running the Docking Simulation
-
Prepare the Configuration File: The conf.txt file should contain the following information:
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
Step 5: Analysis of Results
-
Examine Binding Energies: The output log file will contain the binding affinities (in kcal/mol) for the different binding modes of the ligand. The most negative value represents the most favorable binding energy.
-
Visualize Binding Poses: Use PyMOL or Chimera to visualize the docked poses of the ligands within the active sites of COX-1 and COX-2.
-
Identify Key Interactions: Analyze the interactions between the ligands and the amino acid residues of the active site, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
Results and Comparative Analysis
The following table summarizes the predicted binding affinities of the selected isoindoline-1,3-dione derivatives and the reference compound, Celecoxib, against COX-1 and COX-2.
| Ligand | Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| PID-1 | COX-1 | -7.2 | Arg120, Tyr355 |
| COX-2 | -7.8 | Arg120, Tyr355, Val523 | |
| PID-2 | COX-1 | -8.1 | Arg120, Tyr355, Ser353 |
| COX-2 | -9.2 | Arg120, Tyr355, Val523, Ser530 | |
| Celecoxib | COX-1 | -8.5 | Arg120, Tyr355 |
| COX-2 | -10.5 | Arg120, Tyr355, Val523, His90, Gln192 |
Interpretation of Binding Affinities
The docking results indicate that both isoindoline-1,3-dione derivatives exhibit favorable binding to both COX isoforms. Notably, the binding affinities are generally stronger for COX-2 than for COX-1, suggesting a degree of selectivity. PID-2, with the addition of the morpholino group, shows a significantly improved binding affinity for both enzymes compared to the parent compound, PID-1. As expected, Celecoxib demonstrates the highest binding affinity for COX-2.
Analysis of Binding Modes and Interactions
Visualization of the docked poses reveals key insights into the molecular basis of inhibition.
Figure 2: Key interactions of PID-2 within the COX-2 active site.
For PID-2 in the COX-2 active site, the phthalimide moiety forms a crucial π-π stacking interaction with Tyr355.[4] One of the carbonyl oxygens of the isoindoline-1,3-dione core forms a hydrogen bond with the guanidinium group of Arg120. The morpholino group extends into a secondary pocket, where its nitrogen atom can form a hydrogen bond with the hydroxyl group of Ser530. The presence of Valine at position 523 in COX-2 (as opposed to Isoleucine in COX-1) creates a more accommodating side pocket, which can be exploited by appropriately substituted isoindoline-1,3-dione derivatives to achieve selectivity.
Discussion and Future Directions
This comparative docking study demonstrates that isoindoline-1,3-dione derivatives are promising scaffolds for the development of COX inhibitors. The in-silico results provide a strong rationale for the synthesis and experimental evaluation of these compounds.
The enhanced binding affinity of PID-2 compared to PID-1 highlights the importance of the substituent on the isoindoline nitrogen. The morpholino group in PID-2 appears to engage in favorable interactions within the COX-2 active site, contributing to its higher predicted potency. This suggests that further exploration of different substituents at this position could lead to the discovery of even more potent and selective COX-2 inhibitors.
While molecular docking is a valuable tool, it is important to acknowledge its limitations. The scoring functions are approximations of the true binding free energy, and the rigid receptor assumption does not account for protein flexibility.[12] Therefore, the results of this study should be considered as predictive and require experimental validation through in-vitro enzyme assays and in-vivo studies.
Future work should focus on synthesizing a library of isoindoline-1,3-dione derivatives with diverse substituents and evaluating their COX inhibitory activity and selectivity. The insights gained from this and future docking studies can guide the design of these new compounds, accelerating the discovery of novel anti-inflammatory agents with improved therapeutic profiles.
Conclusion
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of isoindoline-1,3-dione derivatives as COX inhibitors. By following the detailed protocol and applying the principles of rational drug design, researchers can effectively leverage in-silico methods to identify and optimize promising lead compounds. The findings presented here underscore the potential of the isoindoline-1,3-dione scaffold in the development of novel anti-inflammatory therapeutics.
References
- Al-Husseini, J., Muhi-Eldeen, Z., Al-Tameemi, S., & Al-Qazweeny, R. (2021). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. International Journal of Pharmaceutical and Bio-Medical Science, 11(1), P156-163.
- Barakat, A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- Chikhale, R., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 366-378.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- Singh, V. J., & Chawla, P. A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 13(2), 64-71.
- Stefaniu, A., et al. (2020). Basic docking. AutoDock Vina 1.2.
- Al-Qaisi, J., et al. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 10, S283-S289.
- Kwiecień, H., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7658.
- Kwiecień, H., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- Noguchi, T., Shimazawa, R., Nagasawa, K., & Hashimoto, Y. (2002). Thalidomide and its analogues as cyclooxygenase inhibitors. Bioorganic & medicinal chemistry letters, 12(7), 1043-1046.
- Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
- Lang, P. T. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
- Sidhu, R. S., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1512.
- Galaxy Community. (2019). Protein-ligand docking. Galaxy Training Network.
- ResearchGate. (n.d.). How to interprete and analyze molecular docking results?.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?.
- University of Padua. (n.d.). Molecular Docking Tutorial. University of Padua.
- Cresset Group. (n.d.). Protein-ligand docking. Cresset Group.
- ResearchGate. (n.d.). Docking and binding pattern into COX-2 active site (PDB 1CX2) of Target...
- Lee, Y. S., et al. (2002). Thalidomide and its analogues inhibit lipopolysaccharide-mediated induction of cyclooxygenase-2. Molecular pharmacology, 62(5), 1173-1180.
- KNP's Pharmaceutical Chemistry. (2021). AutoDock4.2.6 Part-5 Generation of Grid Parameter File(GPF). YouTube.
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- El-Naggar, M., et al. (2024). Discovery of New Immunomodulatory Anticancer Thalidomide Analogs: Design, Synthesis, Biological Evaluation and In Silico Studies. Chemistry & Biodiversity, e202401768.
- Johny, A. (2024). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
- RCSB PDB. (1996). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB.
- Scribd. (n.d.). COX-1 and COX-2 Docking Study. Scribd.
- Ferreira, L. G., et al. (2015). Binding Affinity via Docking: Fact and Fiction.
- University of Cambridge. (n.d.). Protein-Ligand Docking. University of Cambridge.
- YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube.
- The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute.
- Lounnas, V., et al. (2013). Molecular docking.
- University of California, San Francisco. (n.d.). Molecular Docking Tutorial. University of California, San Francisco.
- The Scripps Research Institute. (n.d.). AutoDock Version 4.2. The Scripps Research Institute.
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Benchmarking Synthesis Efficiency: A Comparative Guide to N-(6-Chloro-3-pyridylmethyl)phthalimide Production
For Researchers, Scientists, and Drug Development Professionals: A deep dive into the synthetic routes for a key neonicotinoid intermediate, evaluating efficiency, and providing actionable experimental protocols.
N-(6-Chloro-3-pyridylmethyl)phthalimide is a critical intermediate in the synthesis of several neonicotinoid insecticides, a class of compounds that has seen widespread use in crop protection. The efficiency of its synthesis directly impacts the overall cost-effectiveness and environmental footprint of producing these important agricultural products. This guide provides a comparative analysis of the primary synthetic methodologies for N-(6-Chloro-3-pyridylmethyl)phthalimide, offering an in-depth look at the underlying chemical principles and providing detailed experimental protocols to enable researchers to make informed decisions for their specific applications.
Executive Summary: Comparative Analysis of Synthetic Routes
The synthesis of N-(6-Chloro-3-pyridylmethyl)phthalimide is most commonly achieved through the N-alkylation of phthalimide with 6-chloro-3-pyridylmethyl chloride. This guide will explore and compare two main variations of this approach: a conventional heating method and a modern microwave-assisted synthesis. Additionally, a two-step alternative involving the initial synthesis of the amine followed by condensation with phthalic anhydride will be considered.
| Synthetic Method | Key Reagents | Reaction Time | Temperature | Reported Yield | Key Advantages | Potential Drawbacks |
| Method 1: Conventional Heating | Phthalimide, 6-chloro-3-pyridylmethyl chloride, KOH, EtOH, DMF | 1 hour | 60 °C | Not explicitly stated, but implied to be effective. | Straightforward, uses common lab reagents. | Requires solvent distillation for purification, longer reaction time compared to microwave. |
| Method 2: Microwave-Assisted Synthesis (Neat) | Phthalimide, 6-chloro-3-pyridylmethyl chloride | Minutes | High | High (inferred from general procedures)[1] | Rapid reaction times, often solvent-free (green chemistry), potentially higher yields.[1] | Requires specialized microwave reactor. |
| Method 3: Two-Step (Amine first) | 6-chloro-3-pyridylmethylamine, Phthalic anhydride, DMF | 6 hours (for condensation) | Reflux | High (inferred)[2] | Useful if the amine is readily available or the desired starting material. | Longer overall synthesis time, multiple steps. |
Method 1: The Workhorse - Conventional N-Alkylation
The direct N-alkylation of phthalimide is a robust and widely employed method for the synthesis of N-substituted phthalimides. This approach leverages the acidity of the N-H proton of phthalimide, which can be readily deprotonated by a suitable base to form a nucleophilic phthalimide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide.
Mechanistic Insight
The reaction proceeds via the Gabriel synthesis pathway. The initial deprotonation of phthalimide by a base like potassium hydroxide (KOH) is crucial for generating the potassium phthalimide salt, a potent nucleophile. The choice of a polar aprotic solvent like dimethylformamide (DMF) is strategic as it effectively solvates the potassium cation, leaving the phthalimide anion more exposed and reactive towards the electrophilic carbon of the 6-chloro-3-pyridylmethyl chloride. The addition of ethanol (EtOH) can aid in the solubility of the reactants.
Caption: Reaction pathway for the conventional N-alkylation of phthalimide.
Detailed Experimental Protocol
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
-
6-chloro-3-pyridylmethyl chloride
-
Silica gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, stir a mixture of phthalimide (6.4 x 10⁻² mole) and potassium hydroxide (4.2 g) in 20 ml of ethanol for 30 minutes at room temperature.
-
Add 100 ml of DMF to the mixture, followed by the addition of 6-chloro-3-pyridylmethyl chloride (2.5 x 10⁻² mole).
-
Heat the reaction mixture to 60°C and stir for 1 hour.
-
After the reaction is complete, remove the ethanol and DMF by distillation under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel, eluting with dichloromethane to obtain N-(6-Chloro-3-pyridylmethyl)phthalimide as colorless needles.
Method 2: The Sprinter - Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.[1] For the synthesis of N-substituted phthalimides, microwave irradiation can be particularly effective, especially in solvent-free ("neat") conditions, which aligns with the principles of green chemistry.
The "Microwave Effect": More Than Just Heating
The efficiency of microwave synthesis stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture. This leads to rapid and uniform heating, often to temperatures higher than those achievable with conventional heating in open vessels. This localized superheating can dramatically increase the rate of reaction. For the N-alkylation of phthalimide, the polar nature of the phthalimide salt and the alkyl halide allows for efficient energy absorption and rapid conversion to the product.
Caption: Workflow for microwave-assisted synthesis of N-(6-Chloro-3-pyridylmethyl)phthalimide.
Conceptual Experimental Protocol (Based on General Procedures)
Materials:
-
Phthalimide
-
6-chloro-3-pyridylmethyl chloride
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix phthalimide (1 equivalent) and 6-chloro-3-pyridylmethyl chloride (1.1 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180°C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by thin-layer chromatography.
-
After completion, cool the reaction vessel to room temperature.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired N-(6-Chloro-3-pyridylmethyl)phthalimide.
Method 3: The Two-Step Approach - Amine Synthesis Followed by Condensation
An alternative strategy involves the initial synthesis of 6-chloro-3-pyridylmethylamine, which is then condensed with phthalic anhydride to form the target imide. This method can be advantageous if the amine is a readily available starting material or if this route offers better overall efficiency and purity.
Mechanistic Considerations
This approach consists of two distinct transformations. The first is the synthesis of the primary amine, which can be achieved through various methods, including the Gabriel synthesis itself (using phthalimide as a protected source of ammonia) followed by hydrazinolysis, or other reductive amination techniques. The second step is the condensation of the amine with phthalic anhydride. This reaction typically proceeds by nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring.
Detailed Experimental Protocol (Condensation Step)
This protocol details the condensation of a primary amine with phthalic anhydride, a general method that can be applied to 6-chloro-3-pyridylmethylamine.[2]
Materials:
-
6-chloro-3-pyridylmethylamine
-
Phthalic anhydride
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve phthalic anhydride (1 equivalent) in DMF in a round-bottom flask.
-
Add a solution of 6-chloro-3-pyridylmethylamine (1 equivalent) in DMF dropwise to the phthalic anhydride solution.
-
Reflux the resulting mixture for 6 hours.
-
After cooling, concentrate the solution under reduced pressure to obtain a viscous liquid.
-
Addition of water will precipitate the solid product, which can be collected by filtration and dried under vacuum.
-
The product can be further purified by recrystallization from ethanol.
Conclusion and Future Outlook
The synthesis of N-(6-Chloro-3-pyridylmethyl)phthalimide can be efficiently achieved through several methodologies. The conventional N-alkylation of phthalimide offers a reliable and straightforward approach using standard laboratory equipment. For rapid synthesis and alignment with green chemistry principles, microwave-assisted synthesis presents a compelling alternative, drastically reducing reaction times and often eliminating the need for solvents.[1] The two-step method, involving the initial formation of the corresponding amine, provides flexibility depending on the availability of starting materials.
For researchers and process chemists, the choice of synthetic route will depend on factors such as available equipment, desired throughput, cost of reagents, and environmental considerations. Further optimization of the microwave-assisted protocol for this specific substrate could lead to even more efficient and sustainable production of this key neonicotinoid intermediate.
References
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Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, Transactions, 129, 2348-2351. [Link]
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Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919-930. [Link]
- Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22.
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Sheehan, J. C., & Bolhofer, W. A. (1950). A New Synthesis of β-Amino Acids. Journal of the American Chemical Society, 72(6), 2786-2788. [Link]
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- Miyachi, H., et al. (1997). Novel biological response modifiers: phthalimides with tumor necrosis factor-α production-regulating activity. Journal of Medicinal Chemistry, 40(2), 285-290.
- Vamecq, J., et al. (2000). The peroxisome proliferator-activated receptor alpha agonist, N-(2-pyridylmethyl)phthalimide, induces peroxisomal proliferation in rat liver. Biochemical Pharmacology, 59(6), 639-646.
- Huang, J., et al. (2006). A highly efficient and recyclable copper-based catalyst for the N-arylation of imidazoles. Tetrahedron Letters, 47(39), 6967-6970.
- Rodríguez, N., et al. (2006). A practical and efficient synthesis of N-aryl phthalimides using copper(I) oxide as catalyst. Tetrahedron Letters, 47(20), 3477-3480.
-
S. G. Manjunatha, et al. (2007). N-(2-Pyridylmethyl)phthalimide. Acta Crystallographica Section E, 63(7), o2581. [Link]
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- Hunter, C. A. (1994). The role of aromatic interactions in molecular recognition. Chemical Society Reviews, 23(2), 101-109.
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PrepChem. (n.d.). Synthesis of N-(6-Chloro-3-pyridylmethyl)phthalimide. Retrieved January 23, 2026, from [Link]
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-
Billman, J. H., & Harting, W. F. (1948). The Alkylation Reaction of the Gabriel Synthesis. Journal of the American Chemical Society, 70(4), 1473-1474. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of these compounds. This guide provides a comprehensive, step-by-step approach to the proper disposal of 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione (CAS No. 120739-60-8), a compound that, while not extensively characterized in publicly available safety literature, belongs to chemical families with known hazard profiles.
Due to the limited specific data for this compound, this guide is built upon a foundation of chemical analogy, drawing from the established knowledge of chlorinated pyridines and isoindoline-1,3-dione derivatives. This precautionary approach ensures that safety remains paramount in the absence of a complete hazard profile.
Hazard Profile: An Inference-Based Assessment
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Potential GHS Classification | Rationale based on Structural Analogs |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2, 3 or 4 | Pyridine and its derivatives can be toxic if swallowed, in contact with skin, or inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Isoindoline derivatives and pyridines can cause skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 2A | Many chemical compounds, including those with similar structures, are irritating to the eyes.[3][4] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. | Some complex organic molecules can act as sensitizers.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inhalation of dust or fumes may irritate the respiratory system.[3][4] |
| Hazardous to the Aquatic Environment | Acute and Chronic Hazard | Chlorinated aromatic compounds and pyridines are often toxic to aquatic life with long-lasting effects.[1][2] |
It is crucial to handle this compound as if it possesses these potential hazards until comprehensive toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazard profile, a stringent PPE protocol is non-negotiable. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A laboratory coat is required. For larger quantities or in situations with a higher risk of exposure, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: All handling of this compound in solid or solution form should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]
Spill Management: A Swift and Safe Response
Accidents can happen, and a well-defined spill response plan is crucial for mitigating risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the previous section.
-
Contain the Spill: For solid spills, carefully cover the material with an absorbent material like sand or vermiculite to prevent airborne dust. For liquid spills, use an inert absorbent material to dike the spill and prevent it from spreading.
-
Clean the Spill: Carefully scoop the absorbed material into a clearly labeled, sealable, and compatible waste container.[5]
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All materials used for decontamination should be placed in the same hazardous waste container.
-
Dispose of Waste: The sealed waste container should be treated as hazardous waste and disposed of according to the procedures outlined in the following section.
Waste Disposal: A Step-by-Step Protocol
The disposal of this compound and any materials contaminated with it must be handled with the utmost care to protect both human health and the environment. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [7][8]
Workflow for Proper Disposal:
Figure 1: Decision workflow for the disposal of this compound.
Detailed Disposal Steps:
-
Waste Collection:
-
All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be collected in a designated, compatible, and sealable waste container.[5]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated secondary containment bin within a cool, dry, and well-ventilated area, away from general laboratory traffic.
-
Ensure the storage area is segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[5]
-
-
Professional Disposal:
-
The primary and most crucial step is to engage a licensed professional waste disposal company.[7][9] These companies are equipped to handle and transport hazardous chemical waste in compliance with all federal, state, and local regulations.
-
Provide the waste disposal company with all available information about the compound, including its chemical name, CAS number, and the inferred hazard profile.
-
The recommended method for the disposal of chlorinated and nitrogen-containing organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[7] This ensures the complete destruction of the compound, minimizing its environmental impact.
-
By adhering to these rigorous procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine and Pyridine Derivatives. Retrieved from [Link]
-
Greenbook. (2011, April 20). Material Safety Data Sheet. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
-
GOV.UK. (2024, October 31). Pyridine: incident management. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
-
MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
-
US EPA. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Taylor & Francis. (n.d.). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Retrieved from [Link]
-
PubMed Central. (2021, August 19). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Retrieved from [Link]
-
MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
